molecular formula C19H35ClO B3175029 10(Z)-Nonadecenoyl chloride CAS No. 95548-27-9

10(Z)-Nonadecenoyl chloride

Cat. No.: B3175029
CAS No.: 95548-27-9
M. Wt: 314.9 g/mol
InChI Key: WXBMSYMPSAFFRH-KTKRTIGZSA-N
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Description

10(Z)-Nonadecenoyl chloride is a useful research compound. Its molecular formula is C19H35ClO and its molecular weight is 314.9 g/mol. The purity is usually 95%.
The exact mass of the compound Nonadec-10-enoyl chloride is 314.2376434 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-nonadec-10-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBMSYMPSAFFRH-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95548-27-9
Record name 10-Nonadecenoyl chloride, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95548-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 10(Z)-Nonadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and characterization of 10(Z)-Nonadecenoyl chloride, a long-chain unsaturated acyl chloride. This document details the synthetic protocol, purification methods, and thorough characterization using modern analytical techniques. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a reactive derivative of 10(Z)-Nonadecenoic acid, a monounsaturated fatty acid. Acyl chlorides are valuable intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other carbonyl derivatives. The presence of the cis-double bond in the C19 backbone of this compound makes it a particularly interesting building block for the synthesis of complex lipids, signaling molecules, and potential therapeutic agents. This guide provides a detailed methodology for its preparation and characterization, ensuring a high-purity product suitable for further synthetic applications.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of its corresponding carboxylic acid, 10(Z)-Nonadecenoic acid, with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[1][2][3] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[2]

Reaction Scheme

The overall reaction is as follows:

10(Z)-Nonadecenoic acid + Thionyl chloride → this compound + Sulfur dioxide + Hydrogen chloride

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of oleoyl chloride, a structurally similar unsaturated acyl chloride.[4][5]

Materials:

  • 10(Z)-Nonadecenoic acid

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous toluene (optional, as solvent)

  • Dry glassware

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Vacuum distillation apparatus[6][7][8]

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a sodium hydroxide solution).

  • Reagents: Charge the flask with 10(Z)-Nonadecenoic acid (1.0 equivalent). Add an excess of thionyl chloride (approximately 1.5-2.0 equivalents). The reaction can be performed neat or with an anhydrous solvent like toluene.[9]

  • Reaction: Heat the mixture gently under reflux (typically at 70-80 °C if neat, or the boiling point of the solvent) with stirring.[10] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.[9] A rotary evaporator can be used for this purpose, but care must be taken to protect the vacuum pump from the corrosive fumes.[9]

    • To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added to the crude product and subsequently removed under vacuum.[9]

    • The crude this compound can be purified by vacuum distillation.[6][7][8] Due to the high boiling point and potential for thermal degradation of the unsaturated acyl chloride, a short-path distillation apparatus is recommended.[6]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Combine 10(Z)-Nonadecenoic acid and Thionyl Chloride B Heat under reflux (2-4 hours) A->B C Cool to Room Temperature B->C D Remove excess SOCl₂ (Vacuum Distillation) C->D E Optional: Toluene azeotrope D->E F Purify by Vacuum Distillation (Short-path) E->F G Characterize Product F->G

Caption: Experimental workflow for synthesis and purification.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties
PropertyValue
Molecular FormulaC₁₉H₃₅ClO
Molecular Weight314.93 g/mol
AppearancePredicted to be a colorless to pale yellow liquid
Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data is based on predictions and comparison with the closely related oleoyl chloride.[11][12][13][14]

The ¹H NMR spectrum is a powerful tool for confirming the structure of the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.35m2H-CH=CH-
~2.88t2H-CH₂-COCl
~2.01m4H-CH₂-CH=CH-CH₂-
~1.70p2H-CH₂-CH₂-COCl
~1.2-1.4m20H-(CH₂)₁₀-
~0.88t3H-CH₃

The ¹³C NMR spectrum provides information about the carbon skeleton.

Chemical Shift (ppm)Assignment
~173.8-COCl
~130.0-CH=CH-
~47.0-CH₂-COCl
~34.0-CH₂-CH₂-COCl
~31.9-(CH₂)n-
~29.7-(CH₂)n-
~29.5-(CH₂)n-
~29.3-(CH₂)n-
~29.1-(CH₂)n-
~27.2-CH₂-CH=CH-CH₂-
~24.8-(CH₂)n-
~22.7-CH₂-CH₃
~14.1-CH₃

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3005MediumC-H stretch (alkene)
~2925, ~2855StrongC-H stretch (alkane)
~1800StrongC=O stretch (acyl chloride)
~1655WeakC=C stretch (alkene)
~720MediumC-H bend (cis-alkene)

The characteristic strong absorption band around 1800 cm⁻¹ is a clear indicator of the formation of the acyl chloride functional group.[15]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): m/z ≈ 314 (corresponding to C₁₉H₃₅³⁵Cl) and a smaller peak at m/z ≈ 316 (corresponding to C₁₉H₃₅³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of Cl radical (M-35) to give an acylium ion at m/z ≈ 279.

    • Cleavage of the C-C bond alpha to the carbonyl group.

    • Fragmentation at the double bond.

Characterization cluster_spectroscopy Spectroscopic Analysis Product This compound NMR ¹H and ¹³C NMR Product->NMR FTIR FTIR Product->FTIR MS Mass Spectrometry Product->MS

Caption: Characterization workflow.

Safety Precautions

  • Thionyl chloride is highly corrosive and toxic. It reacts violently with water to produce HCl and SO₂ gases. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Acyl chlorides are lachrymatory and corrosive. They react with moisture in the air to produce HCl. Handle with care in a dry, inert atmosphere.

  • Vacuum distillation requires careful setup to prevent implosion. Use appropriate glassware and ensure all connections are secure.[6][7][8]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined experimental protocol and utilizing the provided characterization data, researchers can confidently prepare and verify the purity of this valuable synthetic intermediate. The structured presentation of data and visual workflows are intended to facilitate the seamless integration of this compound into various research and development pipelines, particularly in the synthesis of novel lipids and bioactive molecules.

References

"physical and chemical properties of 10(Z)-Nonadecenoyl chloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 10(Z)-Nonadecenoyl chloride. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available data on its chemical identity, physical characteristics, and reactivity. Furthermore, it outlines representative experimental protocols for its synthesis and purification, along with key analytical techniques for its characterization. A logical workflow for its synthesis and subsequent use in esterification is also presented.

Introduction

This compound, with the CAS number 95548-27-9, is a long-chain unsaturated acyl chloride.[1] Acyl chlorides are highly reactive organic compounds characterized by the -COCl functional group and are valuable intermediates in a variety of chemical transformations. Their heightened reactivity compared to the corresponding carboxylic acids makes them ideal precursors for the synthesis of esters, amides, and other acyl derivatives, which are functionalities frequently encountered in pharmacologically active molecules and complex organic structures. The presence of a cis-double bond at the 10th position of the C19 chain in this compound introduces a specific stereochemistry and potential for further chemical modification, making it a molecule of interest in lipid research and the synthesis of bioactive compounds.

Chemical and Physical Properties

This compound is a liquid at room temperature with a purity generally exceeding 99%.[1] It is crucial to store this compound in a freezer to maintain its stability.[1]

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₁₉H₃₅ClO[1]
Molecular Weight 314.93 g/mol [1]
Physical State Liquid[1]
Purity >99%[1]
Boiling Point No data available[2]
Melting Point No data available[2]
Density No data available[2]
Solubility No data available[2]
Chemical Reactivity and Stability

This compound is a reactive compound that should be handled with care. It is stable under recommended storage conditions, which typically involve storage in a freezer under an inert atmosphere.[1][2]

Key reactivity information includes:

  • Hydrolysis: It reacts readily with water and moisture to produce the corresponding carboxylic acid, 10(Z)-nonadecenoic acid, and hydrochloric acid.[2]

  • Incompatibilities: It is incompatible with water, bases, and strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon oxides and hydrogen chloride gas.[2]

Due to its reactivity, all glassware and solvents used in reactions with this compound should be scrupulously dried to prevent hydrolysis.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following sections describe representative methodologies for the synthesis and purification of long-chain acyl chlorides, which are directly applicable.

Synthesis of this compound

A common and effective method for the synthesis of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂).

Materials:

  • 10(Z)-Nonadecenoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a fume hood, add 1 equivalent of 10(Z)-Nonadecenoic acid to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the carboxylic acid in a minimal amount of anhydrous DCM.

  • Slowly add an excess (typically 1.5-2 equivalents) of thionyl chloride to the solution at room temperature with stirring.

  • Fit the flask with a reflux condenser and a drying tube.

  • Gently heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess thionyl chloride and the solvent can be removed by rotary evaporation. As thionyl chloride has a boiling point of 76°C, it can be co-evaporated with the solvent under reduced pressure.

Purification of this compound

Purification of the crude acyl chloride is typically achieved by vacuum distillation to remove any non-volatile impurities.

Materials:

  • Crude this compound

  • Distillation apparatus (short path is often preferred for high-boiling compounds)

  • Vacuum pump

  • Cold trap

  • Heating mantle

  • Dry receiving flask

Procedure:

  • Assemble a dry vacuum distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Slowly and carefully apply a vacuum.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at a constant temperature. The boiling point will be dependent on the applied pressure. For long-chain acyl chlorides, a high vacuum is necessary to lower the boiling point and prevent thermal decomposition.

  • The purified this compound should be collected in a dry receiving flask and immediately stored under an inert atmosphere in a freezer.

Analytical Characterization

The structure and purity of this compound can be confirmed using several spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an acyl chloride is a strong C=O stretching absorption band at a high frequency, typically in the range of 1775-1810 cm⁻¹. The C-Cl stretch appears in the fingerprint region.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbon alpha to the carbonyl group will be deshielded and appear as a triplet at approximately 2.8-3.0 ppm. The vinyl protons of the cis-double bond will appear as a multiplet around 5.3-5.4 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbon of an acyl chloride is highly deshielded and will appear in the range of 165-180 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak. A characteristic fragmentation pattern for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion.

Logical Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of this compound and its subsequent use in an esterification reaction.

experimental_workflow Workflow for Synthesis and Use of this compound start 10(Z)-Nonadecenoic Acid synthesis Synthesis of Acyl Chloride start->synthesis reagent1 SOCl₂ reagent1->synthesis product1 Crude 10(Z)-Nonadecenoyl Chloride synthesis->product1 purification Vacuum Distillation product1->purification product2 Purified 10(Z)-Nonadecenoyl Chloride purification->product2 esterification Esterification product2->esterification analysis Spectroscopic Characterization (IR, NMR, MS) product2->analysis alcohol Alcohol (R-OH) alcohol->esterification final_product Ester Product esterification->final_product final_product->analysis

References

In-Depth Technical Guide: 10(Z)-Nonadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 95548-27-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(Z)-Nonadecenoyl chloride, with the CAS number 95548-27-9, is a long-chain, unsaturated fatty acyl chloride.[1] As a reactive derivative of cis-10-Nonadecenoic acid, it serves as a versatile intermediate in organic synthesis, particularly for the introduction of the C19:1 acyl group into various molecules. The presence of the acyl chloride functional group imparts high reactivity, making it a valuable tool for the synthesis of esters, amides, and other lipid derivatives. This guide provides a comprehensive overview of its chemical properties, a general synthesis protocol, expected reactivity, and the potential biological significance based on its parent fatty acid.

Chemical and Physical Properties

PropertyValueSource/Analogy
CAS Number 95548-27-9
Molecular Formula C₁₉H₃₅ClO[1]
Molecular Weight 314.93 g/mol [1]
Synonyms (Z)-10-Nonadecenoyl chloride[1]
Physical State Liquid (at room temperature)Supplier Data
Boiling Point > 200 °C at reduced pressureAnalogy to Oleoyl Chloride[2][3][4]
Density ~0.91 g/mL at 25 °CAnalogy to Oleoyl Chloride[2][3][5]
Solubility Soluble in organic solvents (e.g., chloroform, ether, acetone); Insoluble and reacts with water.Analogy to Oleoyl Chloride[3]
Purity >99%[1]
Storage Freezer (-20°C), under inert atmosphereSupplier Data & Analogy to Oleoyl Chloride[3]

Experimental Protocols

General Synthesis of this compound

A standard method for the preparation of acyl chlorides from their corresponding carboxylic acids is through the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] Phosgene can also be used, particularly in industrial settings.[7] Below is a generalized laboratory-scale protocol for the synthesis from cis-10-Nonadecenoic acid.

Materials:

  • cis-10-Nonadecenoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Dry glassware

  • Nitrogen or Argon gas supply

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet for inert gas, dissolve cis-10-Nonadecenoic acid in anhydrous dichloromethane.

  • Addition of Chlorinating Agent: Under a gentle stream of nitrogen or argon, slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution at room temperature. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) is often added.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 40-50 °C) for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride).

  • Work-up: After the reaction is complete, the excess chlorinating agent and solvent are carefully removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to neutralize the acidic off-gases.

  • Purification: The resulting crude this compound can often be used directly for subsequent reactions. If higher purity is required, vacuum distillation can be performed, although this may lead to some decomposition of long-chain acyl chlorides.[7]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as the reagents and byproducts are corrosive and toxic. Anhydrous conditions are essential to prevent the hydrolysis of the acyl chloride product.

G Synthesis of this compound cluster_start Starting Materials cluster_process Process cluster_product Product cis-10-Nonadecenoic_acid cis-10-Nonadecenoic Acid Reaction Reaction in Anhydrous Solvent cis-10-Nonadecenoic_acid->Reaction Chlorinating_Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Chlorinating_Agent->Reaction Workup Removal of Excess Reagent and Solvent (Vacuum) Reaction->Workup Product This compound Workup->Product

General synthesis workflow for this compound.

Reactivity and Applications

This compound is a highly reactive compound due to the electrophilic nature of the carbonyl carbon and the good leaving group ability of the chloride ion. It readily undergoes nucleophilic acyl substitution reactions.

Key Reactions:

  • Hydrolysis: Reacts vigorously with water to form cis-10-Nonadecenoic acid and hydrochloric acid. This necessitates handling and storage under anhydrous conditions.

  • Esterification: Reacts with alcohols to form the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

  • Amidation: Reacts with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. Typically, two equivalents of the amine are used, with one acting as a nucleophile and the other as a base.

These reactions make this compound a key intermediate for synthesizing a variety of lipid derivatives, such as surfactants, signaling molecules, and prodrugs.[3][5]

G Reactivity of this compound cluster_nucleophiles Nucleophiles cluster_products Products Acyl_Chloride This compound Carboxylic_Acid cis-10-Nonadecenoic Acid Acyl_Chloride->Carboxylic_Acid + H₂O - HCl Ester Ester Acyl_Chloride->Ester + R'-OH - HCl Amide Amide Acyl_Chloride->Amide + R'-NH₂ - HCl Water Water (H₂O) Alcohol Alcohol (R'-OH) Amine Amine (R'-NH₂)

General reactivity of this compound.

Biological Significance (Inferred)

Direct studies on the biological activity of this compound are not available. However, the biological roles of its parent fatty acid, cis-10-Nonadecenoic acid , can provide insights into its potential areas of relevance.

  • Anti-tumor Activity: cis-10-Nonadecenoic acid has been investigated for its potential anti-tumor properties. It was reported to inhibit the proliferation of HL-60 cells with an IC₅₀ value of 295 µM and to prevent the production of tumor necrosis factor induced by lipopolysaccharides (LPS) in mouse macrophages.[8]

  • p53 Inhibition: Long-chain fatty acids, including cis-10-Nonadecenoic acid, have been demonstrated to inhibit the activity of the tumor suppressor protein p53.[8]

  • Metabolic Presence: 10Z-Nonadecenoic acid is a long-chain fatty acid that has been detected in biofluids such as blood and feces. It is classified as a long-chain fatty acid, which are fundamental components of cellular membranes and are involved in numerous metabolic and signaling pathways.

As an acyl chloride, this compound would be too reactive to exist in a biological system. However, its synthetic derivatives (e.g., amides or esters) could be designed to mimic or antagonize the signaling pathways of endogenous lipids. For example, fatty acid amides are a known class of signaling molecules.

G Hypothetical Cellular Interaction of a Lipid Derivative Lipid_Derivative Lipid Derivative (e.g., Amide of 10(Z)-Nonadecenoic Acid) Membrane_Receptor Membrane Receptor (e.g., GPCR) Lipid_Derivative->Membrane_Receptor Binds to Intracellular_Signaling Intracellular Signaling Cascade Membrane_Receptor->Intracellular_Signaling Activates Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) Intracellular_Signaling->Cellular_Response Leads to

Hypothetical signaling pathway for a lipid derivative.

Conclusion

This compound is a reactive chemical intermediate with significant potential in synthetic organic chemistry and drug development. While specific data on this compound is limited, its properties and reactivity can be reliably inferred from general chemical principles and data from analogous compounds. The known biological activities of its parent fatty acid suggest that derivatives of this compound could be valuable tools for investigating and modulating cellular signaling pathways, particularly those related to cancer cell proliferation and inflammation. Further research into this compound and its derivatives is warranted to fully explore its potential applications.

References

Isomeric Purity of (Z)-10-Nonadecenoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-10-Nonadecenoyl chloride is a long-chain mono-unsaturated fatty acyl chloride of interest in various research and development applications, including drug delivery systems and the synthesis of novel bioactive molecules. The geometric configuration of the double bond, specifically the (Z)- or cis-isomer, is often crucial for its biological activity and the physicochemical properties of its derivatives. This technical guide provides an in-depth overview of the synthesis, purification, and analytical methodologies for determining the isomeric purity of (Z)-10-Nonadecenoyl chloride. Detailed experimental protocols for key analytical techniques are presented, alongside a discussion on the potential for isomerization during synthesis.

Introduction

The biological and chemical properties of unsaturated lipids are significantly influenced by the geometry of their double bonds. The (Z)-configuration, commonly found in nature, imparts a characteristic kink in the acyl chain, affecting membrane fluidity and enzyme-substrate interactions. In contrast, the (E)- or trans-isomer results in a more linear and rigid structure. For drug development and scientific research, ensuring the high isomeric purity of starting materials like (Z)-10-Nonadecenoyl chloride is paramount to achieving reproducible and predictable outcomes. This guide outlines the critical aspects of controlling and verifying the isomeric integrity of this compound.

Synthesis and Potential for Isomerization

(Z)-10-Nonadecenoyl chloride is typically synthesized from its corresponding carboxylic acid, (Z)-10-Nonadecenoic acid. The most common method for this conversion is the reaction with a chlorinating agent.

Common Chlorinating Agents:

  • Thionyl chloride (SOCl₂)

  • Oxalyl chloride ((COCl)₂)

  • Phosphorus trichloride (PCl₃)

  • Phosphorus pentachloride (PCl₅)

The reaction with thionyl chloride is widely used due to the convenient removal of byproducts (SO₂ and HCl) as gases.[1][2] A critical consideration during the synthesis is the potential for isomerization of the (Z)-double bond to the more thermodynamically stable (E)-isomer. However, studies on the synthesis of oleoyl chloride (the C18 analogue) from oleic acid using thionyl chloride have shown that isomerization can be avoided under controlled conditions.[3] Infrared spectroscopy of the resulting oleoyl chloride indicated no formation of the trans-isomer.[3]

To minimize the risk of isomerization, it is recommended to use mild reaction conditions and purified reagents. The use of proton scavengers like pyridine can also be employed to neutralize the generated HCl and reduce the likelihood of acid-catalyzed isomerization.[4]

Logical Workflow for Synthesis and Purity Assessment

G cluster_synthesis Synthesis cluster_analysis Isomeric Purity Analysis start (Z)-10-Nonadecenoic Acid reagent Chlorinating Agent (e.g., SOCl₂) reaction Conversion to Acyl Chloride start->reaction reagent->reaction product Crude (Z)-10-Nonadecenoyl Chloride reaction->product derivatization Derivatization to FAME product->derivatization nmr_analysis NMR Spectroscopy product->nmr_analysis Direct Analysis (less common) gc_analysis GC-FID/MS Analysis derivatization->gc_analysis final_product Isomerically Pure (Z)-10-Nonadecenoyl Chloride gc_analysis->final_product nmr_analysis->final_product

Synthesis and Analysis Workflow

Analytical Methodologies for Isomeric Purity Determination

Due to the reactive nature of acyl chlorides, direct analysis can be challenging. A common and robust strategy involves the conversion of the acyl chloride to a more stable derivative, typically a fatty acid methyl ester (FAME), prior to chromatographic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for direct analysis or for the analysis of the FAME derivative.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is the gold standard for the quantitative analysis of fatty acid isomers.[5][6][7]

Experimental Protocol: Derivatization to FAME and GC Analysis

  • Derivatization:

    • Carefully react a small, weighed amount of (Z)-10-Nonadecenoyl chloride with anhydrous methanol. The reaction is typically rapid and exothermic. The use of a catalyst like boron trifluoride (BF₃) in methanol can also be employed for the derivatization of the parent fatty acid.[8]

    • To a sample of approximately 10-25 mg of the acyl chloride, add 2 mL of 12% w/w BCl₃-methanol reagent.

    • Heat the mixture at 60°C for 10 minutes in a sealed vial.

    • After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the FAME into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial for GC injection.

  • GC-FID Analysis:

    • Column: A highly polar capillary column is required for the separation of geometric isomers. Commonly used stationary phases include biscyanopropyl polysiloxane or polyethylene glycol (e.g., a wax-type column).[5]

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Temperature Program: An example program could be: initial temperature of 100°C, hold for 4 minutes, then ramp at 3°C/min to 240°C, and hold for 15 minutes.

    • Carrier Gas: Helium or Hydrogen.

    • Injection Volume: 1 µL.

Data Presentation: Expected GC Elution and Purity Data

The (E)-isomer of the FAME derivative is expected to have a slightly shorter retention time than the (Z)-isomer on polar GC columns. The isomeric purity is calculated from the relative peak areas.

AnalyteIsomerExpected Retention Time (Relative)Purity SpecificationDetection Limit (Typical)
Methyl (Z)-10-NonadecenoateZLater>99%Low femtomol range
Methyl (E)-10-NonadecenoateEEarlier<1%Low femtomol range

Note: The exact retention times will vary depending on the specific GC system and conditions. The data in the table is illustrative based on typical separations of long-chain mono-unsaturated FAMEs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can distinguish between (Z) and (E) isomers based on the chemical shifts and coupling constants of the olefinic and allylic protons and carbons.[9][10]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of (Z)-10-Nonadecenoyl chloride or its methyl ester derivative in deuterated chloroform (CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Key Diagnostic Signals for Isomer Identification:

  • Olefinic Protons (-CH=CH-):

    • In (Z)-isomers, the olefinic protons typically resonate around 5.35 ppm as a multiplet.[10]

    • The corresponding protons in (E)-isomers are slightly shifted.

  • Allylic Protons (-CH₂-CH=):

    • The allylic protons in (Z)-isomers appear around 2.01 ppm.[10]

  • Coupling Constants (J):

    • The coupling constant between the two olefinic protons is a definitive indicator of geometry. For (Z)-isomers, the ³J(H,H) coupling constant is typically in the range of 10-12 Hz, while for (E)-isomers, it is larger, around 14-16 Hz.

Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

GroupIsomer¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Olefinic (-CH=CH-)Z~5.35 (m)~129-130
E~5.38 (m)~130-131
Allylic (-CH₂-CH=)Z~2.01 (m)~27-28
E~1.96 (m)~32-33

Note: Chemical shifts are approximate and can be influenced by the solvent and the specific molecular structure. The data is based on analogous long-chain unsaturated fatty acids and their esters.[9][10][11]

Workflow for NMR-based Isomeric Purity Quantification

G cluster_nmr NMR Analysis Workflow sample_prep Sample Preparation (Acyl Chloride or FAME in CDCl₃) acquire ¹H NMR Spectrum Acquisition sample_prep->acquire integrate Integration of Olefinic Proton Signals acquire->integrate calculate Calculate Isomer Ratio integrate->calculate result Quantitative Isomeric Purity calculate->result

NMR Quantification Workflow

Conclusion

The isomeric purity of (Z)-10-Nonadecenoyl chloride is a critical quality attribute for its application in research and development. Synthesis from (Z)-10-Nonadecenoic acid using standard chlorinating agents like thionyl chloride can proceed without significant isomerization if conducted under appropriate conditions. Verification of the isomeric purity should be performed using high-resolution analytical techniques. The recommended method is the conversion of the acyl chloride to its methyl ester followed by analysis using a polar capillary GC column. This allows for accurate quantification of the (Z)- and (E)-isomers. Additionally, ¹H NMR spectroscopy serves as a powerful complementary technique for confirming the geometric configuration through the analysis of olefinic proton chemical shifts and coupling constants. By employing these methodologies, researchers and drug developers can ensure the quality and consistency of (Z)-10-Nonadecenoyl chloride for their specific applications.

References

An In-depth Technical Guide to the Discovery and History of C19:1 Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of C19:1 fatty acids, also known as nonadecenoic acid. It details the initial identification of these odd-chain monounsaturated fatty acids, the evolution of analytical techniques for their characterization, and the current understanding of their biological significance. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic potential and metabolic roles of these unique lipids.

Introduction: The Emergence of Odd-Chain Fatty Acids

The scientific journey into the world of lipids began in the early 19th century with the work of Michel Eugène Chevreul, who first characterized fatty acids from animal fats. For many decades, the focus of lipid research remained primarily on even-chain fatty acids, which are the most common types found in nature. Odd-chain fatty acids, those with an odd number of carbon atoms, were long considered biological rarities with minor physiological significance. However, with the advent of more sophisticated analytical techniques in the mid-20th century, the presence and importance of odd-chain fatty acids, including the C19:1 series, began to be unveiled.

Nonadecenoic acid (C19:1) is a monounsaturated odd-chain fatty acid that exists in several isomeric forms, differing in the position and geometry of the double bond. The most commonly studied isomers are cis-9-nonadecenoic acid and cis-10-nonadecenoic acid. Their discovery and subsequent research have opened new avenues in understanding lipid metabolism and their potential roles in health and disease.

The Historical Timeline of Discovery and Identification

The discovery of C19:1 fatty acids is not marked by a single definitive event but rather a gradual emergence from the broader investigation of fatty acid composition in various natural sources.

Early Observations (Mid-20th Century): The development of gas-liquid chromatography (GLC) in the 1950s was a pivotal moment in lipid analysis. This technique allowed for the separation and identification of individual fatty acids with unprecedented resolution. Early applications of GLC to complex lipid mixtures from various biological samples began to reveal the presence of previously unidentified minor fatty acid components, including odd-chain fatty acids. While not initially the focus of major studies, the presence of C19 fatty acids, including monounsaturated variants, was noted in chromatograms of lipids from sources such as ruminant milk fat and certain marine organisms.

Identification in Natural Sources: One of the significant milestones in the study of C19:1 fatty acids was their identification in the spores of the medicinal mushroom Ganoderma lucidum (Reishi). Research into the bioactive compounds of this fungus led to the isolation and characterization of both nonadecanoic acid (C19:0) and cis-9-nonadecenoic acid.[1][2] These findings spurred further investigation into the biological activities of these compounds.

More recently, cis-10-nonadecenoic acid has been identified in various biological samples, including bovine tissues.[3] The continual refinement of analytical methods has enabled the detection and quantification of these low-abundance fatty acids in a growing number of organisms.

Physicochemical Properties of C19:1 Fatty Acid Isomers

The position and configuration of the double bond in C19:1 fatty acids influence their physical and chemical properties. The table below summarizes key quantitative data for the two most studied isomers.

Propertycis-9-Nonadecenoic Acidcis-10-Nonadecenoic Acid
Molecular Formula C₁₉H₃₆O₂C₁₉H₃₆O₂
Molecular Weight 296.49 g/mol 296.49 g/mol
CAS Number 29204-01-173033-09-7
Melting Point Data not readily availableData not readily available
Boiling Point Data not readily availableData not readily available
Solubility Insoluble in water; Soluble in organic solventsInsoluble in water; Soluble in organic solvents

Experimental Protocols: From Extraction to Identification

The study of C19:1 fatty acids relies on a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

Lipid Extraction from Biological Samples

A common historical and still relevant method for lipid extraction is a modification of the Folch or Bligh and Dyer methods.

Protocol: Solvent Extraction of Lipids from Ganoderma lucidum Spores

  • Sample Preparation: 20 g of dried Ganoderma lucidum spores are ground into a fine powder.

  • Extraction: The powdered spores are suspended in a 2:1 (v/v) mixture of chloroform and methanol. The mixture is homogenized for 2 minutes.

  • Phase Separation: A 0.9% NaCl solution is added to the homogenate to induce phase separation. The mixture is centrifuged to facilitate the separation of the chloroform layer (containing lipids) from the aqueous-methanol layer.

  • Lipid Recovery: The lower chloroform layer is carefully collected, and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Protocol: Transesterification of Fatty Acids

  • Reaction Mixture: The lipid extract is dissolved in a mixture of methanol and a catalyst (e.g., 1% sulfuric acid in methanol or sodium methoxide).

  • Incubation: The mixture is heated at 60-70°C for 1-2 hours under a nitrogen atmosphere to prevent oxidation.

  • Extraction of FAMEs: After cooling, n-hexane and water are added to the reaction mixture. The mixture is vortexed and then centrifuged to separate the layers.

  • Collection: The upper hexane layer containing the FAMEs is collected and dried under nitrogen. The FAMEs are then redissolved in a small volume of hexane for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for the identification and quantification of fatty acids.

Protocol: GC-MS Analysis of C19:1 FAMEs

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., a polar column like a BPX70) is used.

  • Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the GC inlet.

  • Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 250°C) to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometry: The eluting compounds are introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 50-550).

  • Identification: C19:1 FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards and by interpreting their fragmentation patterns.

Determination of Double Bond Position

Historically, determining the exact position of the double bond in a monounsaturated fatty acid was a significant challenge. Modern techniques have greatly simplified this process.

Protocol: Dimethyl Disulfide (DMDS) Derivatization for Double Bond Location

  • Reaction: The FAMEs are reacted with dimethyl disulfide (DMDS) in the presence of an iodine catalyst.

  • GC-MS Analysis: The resulting DMDS adducts are analyzed by GC-MS.

  • Fragmentation Analysis: The mass spectrum of the DMDS adduct shows characteristic fragmentation patterns. Cleavage occurs at the carbon-carbon bond between the two methylthio groups that were added across the original double bond. The masses of the resulting fragment ions reveal the original position of the double bond.[2]

Signaling Pathways and Biological Significance

The biological roles of C19:1 fatty acids are an active area of research. While specific signaling pathways directly initiated by C19:1 are not yet fully elucidated, their effects are often considered in the broader context of odd-chain and long-chain fatty acid signaling. Fatty acids can act as signaling molecules by binding to various receptors, including G protein-coupled receptors (GPCRs), and by modulating the activity of intracellular enzymes and transcription factors.

Potential Signaling Mechanisms:

  • Membrane Fluidity: As unsaturated fatty acids, C19:1 isomers can be incorporated into cell membranes, where the cis double bond introduces a kink in the acyl chain. This can increase membrane fluidity, which in turn can modulate the function of membrane-bound proteins such as receptors and ion channels.

  • GPCR Activation: Long-chain fatty acids are known to activate GPCRs such as GPR40 (FFAR1) and GPR120 (FFAR4). It is plausible that C19:1 fatty acids could also interact with these receptors, thereby influencing downstream signaling cascades related to insulin secretion, inflammation, and appetite regulation.

  • Metabolic Regulation: Odd-chain fatty acids are metabolized to propionyl-CoA, which can then enter the Krebs cycle via succinyl-CoA. This anaplerotic role can influence cellular energy metabolism.

Biological Activities:

  • Anti-tumor Activity: Studies on extracts from Ganoderma lucidum containing cis-9-nonadecenoic acid have reported inhibitory effects on the proliferation of certain cancer cell lines, such as HL-60 cells.[1][4]

  • Modulation of p53 Activity: Long-chain fatty acids, including cis-10-nonadecenoic acid, have been shown to inhibit the activity of the tumor suppressor protein p53.[5]

Diagram of a General Fatty Acid Signaling Pathway:

FattyAcidSignaling FA C19:1 Fatty Acid Membrane Cell Membrane FA->Membrane Incorporation GPCR GPR40/GPR120 FA->GPCR Binding GProtein G Protein GPCR->GProtein Activation PLC PLC GProtein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: Generalized signaling pathway for long-chain fatty acids via G protein-coupled receptors.

Quantitative Data on C19:1 Fatty Acid Distribution

The abundance of C19:1 fatty acids varies significantly across different organisms and tissues. The following tables summarize available quantitative data.

Table 1: C19:1 Fatty Acid Content in Various Organisms

OrganismTissue/SourceC19:1 Isomer(s)Concentration/PercentageReference
Ganoderma lucidumSporescis-9-Nonadecenoic acidPresent[1][4]
BovineAdipose Tissuecis-10-Nonadecenoic acidDetected[3]
HumanPlasmacis-10-Nonadecenoic acidDetected
HumanErythrocytesNot specifiedTrace amounts[6]
Marine AlgaeVarious speciesNot specifiedVaries by species[3]

Table 2: Effects of C19:1 Fatty Acids in Biological Assays

AssayCell Line/ModelC19:1 IsomerEffectIC₅₀/EC₅₀Reference
Cell ProliferationHL-60cis-10-Nonadecenoic acidInhibition295 µM[5]
p53 ActivityIn vitrocis-10-Nonadecenoic acidInhibitionNot specified[5]

Conclusion and Future Directions

The discovery and history of C19:1 fatty acids illustrate the progressive nature of scientific inquiry, driven by advancements in analytical technology. From being overlooked minor components of complex lipid mixtures, these odd-chain monounsaturated fatty acids are now recognized for their potential biological activities. The workflows for their identification and characterization have evolved from laborious classical methods to sophisticated chromatographic and spectrometric techniques.

Future research should focus on several key areas:

  • Elucidation of Specific Signaling Pathways: Identifying the specific receptors and downstream signaling molecules that mediate the effects of C19:1 fatty acids is crucial for understanding their physiological roles.

  • Comprehensive Distribution Profiling: A more systematic quantification of C19:1 isomers across a wider range of biological systems will provide a clearer picture of their distribution and potential metabolic significance.

  • Clinical Relevance: Investigating the association between the levels of C19:1 fatty acids and various disease states could reveal their potential as biomarkers or therapeutic targets.

This in-depth guide serves as a foundational resource for the scientific community to build upon, fostering further exploration into the fascinating and expanding world of C19:1 fatty acids.

Diagram of Experimental Workflow:

ExperimentalWorkflow Sample Biological Sample (e.g., Ganoderma lucidum spores) Extraction Lipid Extraction (e.g., Chloroform/Methanol) Sample->Extraction FAME FAME Preparation (Transesterification) Extraction->FAME GCMS GC-MS Analysis FAME->GCMS DMDS DMDS Derivatization FAME->DMDS Identification Identification of C19:1 GCMS->Identification Structure Double Bond Position Determination GCMS->Structure Quantification Quantification GCMS->Quantification DMDS->GCMS Analysis of Adducts

Caption: A typical experimental workflow for the identification and characterization of C19:1 fatty acids.

References

The Biological Significance of Odd-Chain Unsaturated Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain unsaturated fatty acids (OCUFAs) represent a rare and relatively understudied class of lipids. While their saturated counterparts, particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have garnered significant attention for their positive associations with metabolic health, the biological roles of OCUFAs are only beginning to be elucidated. This technical guide provides a comprehensive overview of the current state of knowledge regarding the metabolism, biological significance, and signaling pathways of odd-chain fatty acids, with a specific focus on the limited but emerging data on unsaturated species like pentadecenoic acid (C15:1) and heptadecenoic acid (C17:1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways to serve as a foundational resource for researchers and professionals in the field.

Introduction to Odd-Chain Fatty Acids

Fatty acids are carboxylic acids with aliphatic chains that are fundamental to cellular structure and metabolism. They are typically classified by their chain length, degree of saturation, and the number of carbon atoms. While even-chain fatty acids (ECFAs) are the most abundant in nature, odd-chain fatty acids (OCFAs), containing an odd number of carbon atoms, are also present in various biological systems, albeit at much lower concentrations[1].

OCFAs are sourced exogenously from dairy products, ruminant meat, and certain plants and fish, and can also be synthesized endogenously through α-oxidation of even-chain fatty acids and by the gut microbiota[1][2]. Research has historically focused on odd-chain saturated fatty acids (OCSFAs), C15:0 and C17:0, which have been inversely associated with the risk of cardiometabolic diseases[1][3].

The focus of this guide, the odd-chain unsaturated fatty acids (OCUFAs), remain largely enigmatic. The most notable of these are heptadecenoic acid (C17:1) and pentadecenoic acid (C15:1). They are found in trace amounts in ruminant fats and some plant oils[4][5]. Emerging evidence suggests they may possess unique biological activities, including anti-inflammatory and antifungal properties, distinct from their saturated counterparts[6].

Metabolism of Odd-Chain Fatty Acids

The metabolism of OCFAs diverges from that of ECFAs at the final step of β-oxidation, yielding significant metabolic consequences.

2.1. Exogenous Sources and Endogenous Synthesis

  • Dietary Intake: The primary dietary sources of OCFAs are ruminant fats, where they are produced by microbial fermentation. C15:0 and C17:0 constitute approximately 1.05% and 0.61% of milk fat, respectively[4][7]. OCUFAs like cis-9-heptadecenoic acid (C17:1, an omega-8 fatty acid) are present in trace amounts in these fats and in some varieties of olive and Portia tree seed oil[4][5].

  • Endogenous α-Oxidation: OCFAs can be synthesized endogenously from even-chain fatty acids via α-oxidation in the peroxisome. This pathway removes a single carbon atom from the carboxyl end of a fatty acyl-CoA[1][8].

  • Microbial Synthesis: Gut microbiota can produce propionyl-CoA, a precursor for the synthesis of OCFAs[2].

2.2. β-Oxidation Pathway

Like ECFAs, OCFAs undergo β-oxidation in the mitochondria. However, the final cleavage of a five-carbon fatty acyl-CoA results in the production of one molecule of propionyl-CoA (3 carbons) and one molecule of acetyl-CoA (2 carbons), whereas ECFAs yield two molecules of acetyl-CoA[1].

This distinction is critical: propionyl-CoA is anaplerotic, meaning it can replenish Krebs cycle intermediates. It is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA , a direct intermediate of the Krebs cycle. This makes OCFAs partially glucogenic , as succinyl-CoA can be converted to glucose.

Beta_Oxidation_OCFA OCFA Odd-Chain Fatty Acyl-CoA BetaOx β-Oxidation Cycles OCFA->BetaOx Multiple Cycles AcetylCoA Acetyl-CoA (to Krebs Cycle) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA Carboxylation Propionyl-CoA Carboxylase (Biotin) PropionylCoA->Carboxylation MethylmalonylCoA D-Methylmalonyl-CoA Carboxylation->MethylmalonylCoA Epimerase Epimerase MethylmalonylCoA->Epimerase L_MethylmalonylCoA L-Methylmalonyl-CoA Epimerase->L_MethylmalonylCoA Mutase Methylmalonyl-CoA Mutase (Vitamin B12) L_MethylmalonylCoA->Mutase SuccinylCoA Succinyl-CoA (to Krebs Cycle) Mutase->SuccinylCoA

Caption: Metabolic fate of odd-chain fatty acids in β-oxidation.

Biological Significance and Signaling Pathways

The biological activities of odd-chain saturated fatty acids are well-documented, while data on unsaturated species are still emerging.

3.1. Odd-Chain Saturated Fatty Acids (C15:0, C17:0)

Pentadecanoic acid (C15:0) has been proposed as a potential essential fatty acid due to its numerous beneficial effects[3]. It modulates key signaling pathways central to metabolism, inflammation, and cellular health.

3.1.1. AMPK Activation and mTOR Inhibition

C15:0 is a known activator of AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis[9]. Activation of AMPK by C15:0 is thought to occur via phosphorylation of the α-subunit at threonine 172. This initiates a cascade that promotes catabolism and inhibits anabolic processes. A key downstream effect is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), likely through AMPK-mediated phosphorylation of TSC2 and Raptor[9].

AMPK_mTOR_Pathway cluster_C15 Cellular Effects of C15:0 cluster_AMPK AMPK Signaling cluster_mTOR mTOR Signaling C15_0 C15:0 AMPK AMPK C15_0->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (P) mTORC1 mTORC1 AMPK->mTORC1 Inhibits CPT1A CPT1A ACC->CPT1A Relieves Inhibition FattyAcidOxidation Fatty Acid Oxidation CPT1A->FattyAcidOxidation Promotes S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis Promotes

Caption: C15:0 modulates the AMPK and mTOR signaling pathways.

3.1.2. PPARα/δ Activation

C15:0 acts as a dual partial agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ)[10]. These nuclear receptors are critical regulators of lipid metabolism. Activation of PPARα/δ by C15:0 leads to the transcriptional upregulation of genes involved in fatty acid uptake, β-oxidation (e.g., CPT1A), and energy expenditure, contributing to improved lipid profiles and reduced adiposity[11][12].

PPAR_Pathway cluster_receptor Nuclear Receptor Activation cluster_genes Target Gene Expression C15_0 C15:0 PPAR PPARα / PPARδ C15_0->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to CPT1A CPT1A Gene PPRE->CPT1A Upregulates Oxidation_Genes Other β-Oxidation Genes PPRE->Oxidation_Genes Upregulates Uptake_Genes Fatty Acid Uptake Genes PPRE->Uptake_Genes Upregulates Metabolic_Outcomes Increased Fatty Acid Catabolism Improved Lipid Profile CPT1A->Metabolic_Outcomes Oxidation_Genes->Metabolic_Outcomes Uptake_Genes->Metabolic_Outcomes

Caption: C15:0 signaling through the PPARα/δ pathway.

3.2. Odd-Chain Unsaturated Fatty Acids (C17:1)

Information on OCUFAs is significantly more limited. Heptadecenoic acid (C17:1) has been reported to have anti-inflammatory and antifungal properties[6]. The mechanisms, however, are not well defined. The anti-inflammatory effects may be linked to the modulation of eicosanoid pathways or inhibition of pro-inflammatory transcription factors like NF-κB, though direct evidence in the context of C17:1 is lacking. Further research is required to delineate the specific molecular targets and signaling cascades modulated by OCUFAs.

Quantitative Data

The majority of available quantitative data pertains to OCSFAs, particularly C15:0. Data for OCUFAs is sparse and primarily descriptive.

Table 1: Quantitative Data for Odd-Chain Saturated Fatty Acids (C15:0 & C17:0)

ParameterAnalyteValueContextSource
Dietary Sources C15:0~1.2% of total fatty acidsCow's milk fat[7]
C17:0~0.61% of total fatty acidsCow's milk fat[4]
C17:0~0.83% of total fatty acidsRuminant meat fat[4]
In Vitro Activity C15:01.9 - 50 µMEffective concentration range for anti-inflammatory & antifibrotic effects in human cell systems[2][9][13]
C15:0~17 µMOptimal dose for broad bioactivity in cell-based assays[4]
C15:0IC50: 2.5 µMInhibition of Fatty Acid Amide Hydrolase (FAAH)[12]
C15:0IC50: 19.4 µMInhibition of Monoamine Oxidase B (MAO-B)[12]
In Vivo Human Data C15:0100 - 300 mg/daySuggested daily intake to achieve active plasma concentrations[3][4]
C15:010 - 30 µMTarget active plasma concentrations[4]
C15:01.88 µg/mLMean increase in plasma after 200 mg/day supplementation for 12 weeks[14]

Table 2: Quantitative Data for Odd-Chain Unsaturated Fatty Acids

ParameterAnalyteValueContextSource
Dietary Sources C17:1 (cis-9)Trace amountsRuminant fats, some olive oils[4][5]
C17:1 (cis-10), C17:2 (cis-8,11)< 1% of total fatty acidsSeed oil of Thespesia populnea[4][5]
Human Milk Total OCFAs (in TAGs)103.1 - 965.4 mg/LConcentration range during lactation[15]
Total OCFAs (in Phospholipids)30.9 - 93.5 mg/LConcentration range during lactation[15]
C17:1Characteristic of TAG-OCFA fractionHuman milk[15]

Note: There is a significant lack of quantitative bioactivity data (e.g., IC50, EC50) for odd-chain unsaturated fatty acids in the reviewed literature.

Experimental Protocols

Reliable quantification and functional assessment of OCUFAs require robust and sensitive analytical methods.

5.1. Protocol: Quantification of Total Fatty Acids by GC-MS

This protocol is adapted from standard lipidomics methodologies and is suitable for the analysis of OCFAs, including unsaturated species, in plasma.

Objective: To extract and quantify total fatty acids from a plasma sample.

Materials:

  • Plasma sample

  • Internal Standard Mix: Deuterated fatty acids (e.g., C15:0-d3, C17:0-d3) in ethanol.

  • Methanol, HPLC grade

  • Iso-octane, HPLC grade

  • Hydrochloric Acid (HCl)

  • Derivatization agents: 1% Pentafluorobenzyl (PFB) bromide in acetonitrile, 1% Diisopropylethylamine (DIPEA) in acetonitrile.

  • Glass tubes (16x125 mm and 10x75 mm), argon gas, centrifuge, SpeedVac.

Procedure:

  • Sample Preparation: To a 16x125 mm glass tube, add 200 µL of plasma and 300 µL of PBS. Add 100 µL of the internal standard mix.

  • Saponification (for Total FAs): Add 1 mL of 10% KOH in methanol. Cap tightly and heat at 60°C for 60 minutes to hydrolyze ester bonds. Let cool to room temperature.

  • Extraction:

    • Acidify the sample by adding 200 µL of concentrated HCl.

    • Add 1 mL of iso-octane, vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 2 minutes to separate phases.

    • Transfer the upper iso-octane layer to a clean 10x75 mm glass tube.

    • Repeat the extraction step with another 1 mL of iso-octane and combine the organic layers.

  • Drying: Evaporate the pooled iso-octane extract to dryness under a gentle stream of argon or using a SpeedVac.

  • Derivatization:

    • To the dried residue, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

    • Incubate at room temperature for 20 minutes.

    • Dry the sample completely under a SpeedVac.

  • Final Preparation: Reconstitute the derivatized sample in 50 µL of iso-octane. Vortex thoroughly.

  • GC-MS Analysis:

    • Inject 1 µL onto the GC-MS system.

    • Use a suitable capillary column (e.g., DB-225ms).

    • Operate the mass spectrometer in negative chemical ionization (NCI) mode.

    • Monitor the carboxylate anions [M-PFB]⁻ of the target fatty acids and internal standards.

  • Quantification: Create a standard curve using known concentrations of non-labeled fatty acid standards processed through the same derivatization procedure. Calculate the concentration of each fatty acid in the sample by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against the standard curve.

GCMS_Workflow Start Plasma Sample + Internal Standards Saponification Saponification (Hydrolysis of Esters) Start->Saponification Extraction Liquid-Liquid Extraction (Iso-octane) Saponification->Extraction Drying1 Evaporation to Dryness Extraction->Drying1 Derivatization PFB-Br Derivatization Drying1->Derivatization Drying2 Evaporation to Dryness Derivatization->Drying2 Reconstitution Reconstitution in Iso-octane Drying2->Reconstitution Analysis GC-MS Analysis (NCI) Reconstitution->Analysis End Quantification vs. Standard Curve Analysis->End

Caption: General workflow for fatty acid analysis by GC-MS.

5.2. Protocol: In Vitro Anti-Inflammatory Activity Assay

This protocol describes a general method for assessing the anti-inflammatory effects of fatty acids on cultured macrophages.

Objective: To measure the effect of a test fatty acid on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1 differentiated into macrophages with PMA).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test fatty acid (e.g., C17:1) complexed to bovine serum albumin (BSA).

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed differentiated THP-1 macrophages in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test fatty acid (e.g., 1, 10, 50 µM) or vehicle control (BSA alone). Incubate for 2-4 hours.

  • Inflammatory Challenge: Add LPS to each well (final concentration of 100 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each fatty acid concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value if applicable.

Conclusion and Future Directions

The study of odd-chain fatty acids is a rapidly evolving field. While the biological significance of saturated species like C15:0 is becoming increasingly clear, with established roles in modulating central metabolic and inflammatory signaling pathways, odd-chain unsaturated fatty acids remain a frontier for discovery. The limited data on OCUFAs suggest potential anti-inflammatory and antimicrobial roles, but dedicated research is critically needed to validate these findings and elucidate the underlying molecular mechanisms.

For drug development professionals, C15:0 and its signaling pathways (AMPK, PPARs) present intriguing targets for metabolic diseases. For researchers, the key future directions include:

  • Elucidating the specific bioactivities of OCUFAs like C17:1 and C15:1.

  • Developing and validating robust analytical methods for the routine quantification of OCUFAs in clinical samples.

  • Identifying the specific molecular targets and signaling pathways modulated by OCUFAs.

  • Investigating the role of the gut microbiome in producing and modifying OCUFAs and their impact on host health.

A deeper understanding of this rare class of fatty acids may unlock new therapeutic strategies for a range of metabolic and inflammatory disorders.

References

The Potential of 10(Z)-Nonadecenoyl Chloride as a Versatile Precursor for Novel Lipid Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted and efficient drug delivery systems has positioned novel lipids as critical components in modern therapeutics. Their ability to form delivery vehicles such as lipid nanoparticles (LNPs) for mRNA vaccines and gene therapies has revolutionized the pharmaceutical landscape. Central to the innovation in this field is the design and synthesis of new lipid molecules with tailored properties. 10(Z)-Nonadecenoyl chloride, a C19 monounsaturated fatty acyl chloride, emerges as a promising and versatile precursor for the construction of a diverse array of novel lipids. This technical guide explores the potential of this compound in synthesizing next-generation lipids for advanced drug delivery applications, providing a framework for experimental design and outlining key synthetic and analytical methodologies.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to its application in lipid synthesis. The key physicochemical characteristics of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₉H₃₅ClO[1]
Molecular Weight 314.93 g/mol [1]
CAS Number 95548-27-9[1]
Appearance Liquid[1]
Purity >99%[1]
Storage Freezer[1]

The presence of a reactive acyl chloride group and a long, monounsaturated hydrocarbon tail makes this compound an ideal building block for creating amphiphilic lipid structures. The cis-double bond at the 10th position introduces a kink in the acyl chain, which can influence the fluidity and packing of lipid bilayers, a critical parameter for the stability and efficacy of lipid-based drug delivery systems.

Synthetic Pathways Utilizing this compound

The reactivity of the acyl chloride functional group allows for straightforward conjugation with various polar head groups, including amines and alcohols, to generate a wide range of cationic, ionizable, and neutral lipids.

Synthesis of Novel Cationic and Ionizable Lipids

Cationic and ionizable lipids are cornerstone components of lipid nanoparticles for nucleic acid delivery. The positively charged or transiently charged headgroup facilitates complexation with negatively charged genetic material and aids in endosomal escape. This compound can be readily reacted with a variety of amino alcohols or polyamines to generate novel cationic and ionizable lipids.

Experimental Workflow: Synthesis of an Ionizable Lipid

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization Reactants This compound Amino alcohol/Polyamine Aprotic Solvent (e.g., DCM) Tertiary Amine Base (e.g., TEA) Stirring Stir at Room Temperature (or 0°C to RT) Monitor by TLC Reactants->Stirring Combine Wash Wash with aq. NaHCO₃ Wash with Brine Stirring->Wash Reaction Complete Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Analysis ¹H NMR ¹³C NMR Mass Spectrometry Purify->Analysis Pure Product

Caption: General workflow for synthesizing ionizable lipids.

A generalized experimental protocol for the synthesis of an ionizable lipid using this compound and an amino alcohol is provided below.

Protocol 1: Synthesis of a Novel Ionizable Lipid

  • Reaction Setup: Dissolve the selected amino alcohol (1.0 eq) and a tertiary amine base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified lipid using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its structure and purity.[2][3]

Synthesis of Novel Neutral Lipids and Prodrugs

Esterification of this compound with various alcohols, including sterols like cholesterol or functionalized polyethylene glycol (PEG), can yield novel neutral lipids. These can act as helper lipids in LNP formulations or as prodrugs where a therapeutic alcohol is released upon ester cleavage.

Protocol 2: Synthesis of a Cholesterol-Based Neutral Lipid

  • Reaction Setup: Dissolve cholesterol (1.0 eq) and a base such as 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Addition of Acyl Chloride: Add this compound (1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

  • Characterization: Confirm the structure and purity of the resulting cholesteryl ester using NMR and MS.

Characterization of Novel Lipids

Thorough characterization is essential to confirm the chemical identity and purity of the synthesized lipids. A combination of analytical techniques is typically employed.

Analytical TechniqueInformation Obtained
¹H and ¹³C NMR Confirms the covalent structure, presence of characteristic functional groups, and ratio of different parts of the molecule.[2][3]
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that help in structural elucidation.[2][4]
Thin-Layer Chromatography (TLC) Monitors reaction progress and assesses the purity of the final product.
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the lipid.

Potential Role in Cellular Signaling

While direct evidence for the involvement of lipids derived from this compound in specific signaling pathways is not yet established in the literature, the introduction of unsaturated acyl chains is known to modulate cellular signaling. Polyunsaturated fatty acids, for instance, can influence membrane properties and the function of membrane-associated proteins involved in signal transduction.[5][6]

Lipids act as second messengers in numerous pathways, including those regulating inflammation, cell growth, and apoptosis.[7][8] Novel lipids synthesized from this compound could potentially interact with or be metabolized into signaling molecules.

Signaling Pathway: Potential Modulation of GPCR Signaling

Novel_Lipid Novel Unsaturated Lipid (from this compound) Membrane Cell Membrane Novel_Lipid->Membrane Incorporation GPCR G-Protein Coupled Receptor (GPCR) Membrane->GPCR Alters Fluidity/Curvature G_Protein G-Protein GPCR->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical modulation of GPCR signaling by novel lipids.

The incorporation of lipids with a cis-double bond, such as those derived from this compound, into the cell membrane can alter its physical properties. This can, in turn, affect the conformation and activity of membrane-embedded receptors like G-protein coupled receptors (GPCRs), thereby influencing downstream signaling cascades.

Future Directions and Conclusion

This compound represents a valuable and underexplored precursor for the synthesis of novel lipids for drug delivery and other biomedical applications. Its long unsaturated chain and reactive head group offer a versatile platform for creating a diverse library of lipid structures with potentially unique biological properties.

Future research should focus on the systematic synthesis and characterization of various lipid classes derived from this precursor. The resulting lipids should be screened for their efficacy in forming stable LNPs for the delivery of various nucleic acid payloads. Furthermore, investigating the interaction of these novel lipids with cellular membranes and their potential impact on key signaling pathways will be crucial for understanding their biological activity and ensuring their safety and efficacy in therapeutic applications. The methodologies and frameworks presented in this guide provide a solid foundation for researchers to unlock the full potential of this compound in the development of next-generation lipid-based therapeutics.

References

An In-depth Technical Guide to the Exploratory Reactions of Long-Chain Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl chlorides, reactive derivatives of long-chain fatty acids, are pivotal intermediates in organic synthesis and hold significant importance in the realm of drug development. Their bifunctional nature, characterized by a reactive acyl chloride head and a long, lipophilic alkyl tail, allows for the synthesis of a diverse array of molecules with tailored properties. This technical guide provides a comprehensive overview of the core exploratory reactions of long-chain acyl chlorides, with a focus on their synthesis, key transformations, and applications in the pharmaceutical industry. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate a deeper understanding and practical application of their chemistry.

Synthesis of Long-Chain Acyl Chlorides

The most prevalent method for synthesizing long-chain acyl chlorides is the reaction of the corresponding long-chain carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride are commonly employed reagents.[1][2] The choice of reagent can depend on the desired purity and scale of the reaction.

General Reaction Scheme:

R-COOH + Chlorinating Agent → R-COCl

Where 'R' is a long alkyl chain.

Experimental Protocol: Synthesis of Stearoyl Chloride

A common laboratory-scale synthesis of a long-chain acyl chloride is the preparation of stearoyl chloride from stearic acid using thionyl chloride.[3]

Materials:

  • Stearic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalyst)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), suspend stearic acid in an anhydrous solvent.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the stirred suspension at room temperature. An excess of thionyl chloride is typically used.

  • After the initial vigorous reaction subsides, heat the mixture to reflux (typically 85-95°C) for a period of 2-4 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases.[3]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The crude stearoyl chloride can be purified by vacuum distillation.[3]

Below is a workflow diagram for the synthesis of long-chain acyl chlorides.

G cluster_start Starting Materials Long-chain\nCarboxylic Acid Long-chain Carboxylic Acid Reaction Mixture Reaction Mixture Long-chain\nCarboxylic Acid->Reaction Mixture Chlorinating Agent\n(e.g., SOCl2) Chlorinating Agent (e.g., SOCl2) Chlorinating Agent\n(e.g., SOCl2)->Reaction Mixture Heating under Reflux Heating under Reflux Reaction Mixture->Heating under Reflux Work-up Work-up Heating under Reflux->Work-up Purification Purification Work-up->Purification Long-chain\nAcyl Chloride Long-chain Acyl Chloride Purification->Long-chain\nAcyl Chloride

Synthesis of Long-chain Acyl Chlorides Workflow

Core Exploratory Reactions

Long-chain acyl chlorides are highly reactive electrophiles and readily undergo nucleophilic acyl substitution reactions. The primary reactions explored in this guide are Friedel-Crafts acylation, esterification, and amidation.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[4][5] This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction with long-chain acyl chlorides produces long-chain alkyl aryl ketones, which can be valuable intermediates in the synthesis of various organic molecules.

General Reaction Scheme:

Ar-H + R-COCl --(Lewis Acid)--> Ar-COR + HCl

Where 'Ar' is an aromatic ring and 'R' is a long alkyl chain.

The acylium ion (R-CO⁺), formed by the reaction of the acyl chloride with the Lewis acid, acts as the electrophile in this electrophilic aromatic substitution.[6]

Long-Chain Acyl ChlorideAromatic SubstrateLewis AcidSolventTemperature (°C)Yield (%)Reference
Dodecanoyl chlorideTolueneAlCl₃TolueneReflux60[7]
Acetyl chlorideAnisoleFeCl₃·6H₂OTAAIL 66097[7]
Acetyl chlorideAnisoleFeCl₃·6H₂OTAAIL 64082[7]

Materials:

  • Benzene (anhydrous)

  • Dodecanoyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Ice

  • Concentrated hydrochloric acid

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a gas outlet, suspend anhydrous aluminum chloride in an excess of anhydrous benzene.

  • Cool the mixture in an ice bath.

  • Slowly add dodecanoyl chloride from the dropping funnel to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for 2-3 hours.[8]

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Below is a diagram illustrating the mechanism of Friedel-Crafts acylation.

G R-COCl Long-chain Acyl Chloride Acylium_Ion Acylium Ion [R-C=O]⁺ R-COCl->Acylium_Ion + AlCl₃ AlCl3 Lewis Acid (AlCl₃) AlCl3->Acylium_Ion Sigma_Complex σ-Complex Acylium_Ion->Sigma_Complex Benzene Benzene Benzene->Sigma_Complex + Acylium Ion Ketone Long-chain Alkyl Aryl Ketone Sigma_Complex->Ketone - H⁺

Friedel-Crafts Acylation Mechanism
Esterification

Long-chain acyl chlorides react readily with alcohols to form esters, a reaction that is often faster and more efficient than Fischer esterification.[9] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.[5]

General Reaction Scheme:

R-COCl + R'-OH --(Base)--> R-COOR' + Base·HCl

Where 'R' is a long alkyl chain and 'R'' is an alkyl or aryl group.

Long-Chain Acyl ChlorideAlcoholBaseSolventTemperatureYield (%)Reference
Acetyl chloride1,12-dodecanediolNoneSolvent-freeRoom Temp.95[10]
Various acyl chloridesVarious alcoholsTriethylamineDichloromethane0°C to RTHigh[5]
Aroyl chloridesCholesterolSodium tert-butoxide1,4-dioxane100°C (microwave)56-100[1]

Materials:

  • Long-chain acyl chloride

  • Alcohol

  • Anhydrous base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF, or diethyl ether)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol and the anhydrous base in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the long-chain acyl chloride to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the hydrochloride salt of the base.

  • Wash the filtrate with dilute acid (e.g., 1 M HCl), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography or distillation.

The workflow for a typical esterification reaction is depicted below.

G cluster_start Reactants Long-chain\nAcyl Chloride Long-chain Acyl Chloride Reaction Reaction Long-chain\nAcyl Chloride->Reaction Alcohol Alcohol Alcohol->Reaction Base Base Base->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification Purification Drying & Concentration->Purification Ester Ester Purification->Ester

Esterification Experimental Workflow
Amidation

The reaction of long-chain acyl chlorides with ammonia, primary amines, or secondary amines provides a straightforward route to primary, secondary, and tertiary amides, respectively.[11][12] Similar to esterification, a base is typically used to scavenge the HCl produced. Often, an excess of the amine reactant itself can serve as the base.[13]

General Reaction Scheme:

R-COCl + R'R''NH --(Base)--> R-CONR'R'' + Base·HCl

Where 'R' is a long alkyl chain and R', R'' can be H, alkyl, or aryl groups.

| Acyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Phenylpropanoyl chloride | NH₄Cl | None | NMP | 120 | 95 |[14] | | Stearoyl chloride | Aniline | Triethylamine | THF | 0 to RT | High |[10] | | Various acyl chlorides | Various amines | Triethylamine | Cyrene™ | 0 to RT | Moderate to good |[15] | | Benzoyl chloride | LiN(SiMe₃)₂ | - | DCE | RT | 80 |[16] |

Materials:

  • Stearoyl chloride

  • Aniline

  • Triethylamine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • 1 M HCl, Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve aniline and triethylamine in anhydrous THF.

  • Cool the flask in an ice bath to 0-5 °C.

  • Dissolve stearoyl chloride in anhydrous THF and add it to a dropping funnel.

  • Add the stearoyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Filter the mixture to remove triethylamine hydrochloride and wash the solid with a small amount of THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude stearanilide.

  • Purify the product by recrystallization from ethanol.[10]

Applications in Drug Development

The lipophilic character imparted by the long alkyl chain of long-chain acyl chlorides is a key feature exploited in drug design and development. This can influence a molecule's solubility, membrane permeability, and interaction with biological targets.

Synthesis of Bioactive Molecules

Long-chain acyl chlorides are used in the synthesis of various bioactive compounds, including anticancer and antiviral agents. For instance, they are used to acylate α-hydroxy-benzylphosphonates to produce compounds with moderate cytostatic effects against various tumor cell lines.[11] In the synthesis of the antiviral agent uprifosbuvir, acyl chlorides have been evaluated as protecting groups.[16]

Enzyme Inhibition

Derivatives of long-chain fatty acids, which can be synthesized from long-chain acyl chlorides, are known to be involved in the inhibition of enzymes. For example, analogs of triacsin C, which can be synthesized from long-chain precursors, are inhibitors of long-chain acyl-CoA synthetase (ACSL), an enzyme family crucial in fatty acid metabolism.[1][17] Inhibition of these enzymes has been linked to potential therapeutic effects in conditions like ischemia-reperfusion injury.[1]

Drug Delivery Systems

The amphiphilic nature of molecules derived from long-chain acyl chlorides makes them suitable for the formation of lipid-based drug delivery systems. These systems, such as liposomes and solid lipid nanoparticles, can encapsulate poorly soluble drugs, improve their bioavailability, and facilitate targeted delivery.[18][19] The long alkyl chain contributes to the formation and stability of these nanocarriers.

The diagram below illustrates the central role of long-chain acyl-CoA (a derivative of long-chain fatty acids) in cellular metabolism and signaling, highlighting its relevance to drug development.

G cluster_pathways Metabolic & Signaling Pathways LCFA Long-chain Fatty Acid ACSL Long-chain Acyl-CoA Synthetase (ACSL) LCFA->ACSL LC_Acyl_CoA Long-chain Acyl-CoA ACSL->LC_Acyl_CoA Beta_Oxidation β-Oxidation (Energy Production) LC_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) LC_Acyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation (Signal Transduction) LC_Acyl_CoA->Protein_Acylation

Role of Long-chain Acyl-CoA in Cellular Pathways

Conclusion

Long-chain acyl chlorides are versatile and highly reactive chemical entities that serve as crucial building blocks in modern organic synthesis. Their exploratory reactions, particularly Friedel-Crafts acylation, esterification, and amidation, provide efficient pathways to a wide range of functionalized molecules. The presence of the long alkyl chain imparts unique lipophilic properties that are of significant interest in the field of drug development, influencing the pharmacokinetic and pharmacodynamic profiles of synthesized compounds. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists, enabling the effective utilization of long-chain acyl chlorides in the design and synthesis of novel therapeutic agents and advanced drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides from 10(Z)-Nonadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-alkyl amides from 10(Z)-Nonadecenoyl chloride using a standard Schotten-Baumann reaction. The protocol is exemplified by the synthesis of N-octyl-10(Z)-nonadecenamide and N-dodecyl-10(Z)-nonadecenamide. These long-chain unsaturated amides are of interest in various fields, including drug development, due to their diverse biological activities.

Introduction

Amide bond formation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of molecules, including pharmaceuticals, polymers, and biologically active compounds. The reaction of an acyl chloride with a primary or secondary amine, often under Schotten-Baumann conditions, is a robust and widely used method for preparing amides.[1][2][3][4] This method is particularly effective for the synthesis of long-chain fatty acid amides.[5]

This compound is a long-chain unsaturated acyl chloride that can serve as a precursor for a variety of lipid amides. The resulting N-alkyl-10(Z)-nonadecenamides are amphiphilic molecules with potential applications in material science and as bioactive lipids. This protocol provides a straightforward and efficient method for their synthesis, purification, and characterization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of N-alkyl-10(Z)-nonadecenamides.

Table 1: Reactant Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₉H₃₅ClO314.93
OctylamineC₈H₁₉N129.24
DodecylamineC₁₂H₂₇N185.36

Table 2: Reaction Conditions and Expected Yields

AmineSolventBaseReaction Time (h)Expected Yield (%)
OctylamineDichloromethane (DCM)Triethylamine (TEA)4~85-95
DodecylamineDichloromethane (DCM)Triethylamine (TEA)4~85-95

Table 3: Spectroscopic Data for N-octyl-10(Z)-nonadecenamide

TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz)δ 5.34 (m, 2H, -CH=CH-), 5.45 (br s, 1H, -NH-), 3.22 (q, J = 6.8 Hz, 2H, -NH-CH ₂-), 2.15 (t, J = 7.6 Hz, 2H, -C(=O)-CH ₂-), 2.01 (m, 4H, -CH ₂-CH=CH-CH ₂-), 1.20-1.60 (m, large, alkyl chain CH₂), 0.88 (t, J = 6.8 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 172.9 (C=O), 129.9 (-CH=C H-), 129.7 (-C H=CH-), 39.8 (-NH-C H₂-), 36.8 (-C(=O)-C H₂-), 31.9-22.7 (alkyl chain CH₂), 14.1 (-CH₃)
Mass Spec. (ESI+)m/z [M+H]⁺: 408.4

Table 4: Spectroscopic Data for N-dodecyl-10(Z)-nonadecenamide

TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz)δ 5.34 (m, 2H, -CH=CH-), 5.45 (br s, 1H, -NH-), 3.22 (q, J = 6.8 Hz, 2H, -NH-CH ₂-), 2.15 (t, J = 7.6 Hz, 2H, -C(=O)-CH ₂-), 2.01 (m, 4H, -CH ₂-CH=CH-CH ₂-), 1.20-1.60 (m, large, alkyl chain CH₂), 0.88 (t, J = 6.8 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 172.9 (C=O), 129.9 (-CH=C H-), 129.7 (-C H=CH-), 39.8 (-NH-C H₂-), 36.8 (-C(=O)-C H₂-), 31.9-22.7 (alkyl chain CH₂), 14.1 (-CH₃)
Mass Spec. (ESI+)m/z [M+H]⁺: 464.5

Experimental Protocols

General Procedure for the Synthesis of N-alkyl-10(Z)-nonadecenamides

This protocol describes the synthesis of N-alkyl-10(Z)-nonadecenamides via the Schotten-Baumann reaction.[1][2][3][4]

Materials:

  • This compound

  • Primary amine (e.g., octylamine, dodecylamine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution via a dropping funnel over a period of 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-alkyl-10(Z)-nonadecenamide as a white or off-white solid.

Characterization

The synthesized amides can be characterized by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the product. The characteristic signals are provided in Tables 3 and 4.

  • Mass Spectrometry (MS): The molecular weight of the synthesized amide can be confirmed by mass spectrometry. The expected [M+H]⁺ peaks are listed in Tables 3 and 4.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Amine in DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add 10(Z)-Nonadecenoyl Chloride Solution cool->add_acyl_chloride react Stir at RT for 4h add_acyl_chloride->react quench Quench with Water react->quench extract Wash with 1M HCl, NaHCO₃, Brine quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: Experimental workflow for the synthesis of N-alkyl-10(Z)-nonadecenamides.

signaling_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products acyl_chloride This compound (Electrophile) tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate Nucleophilic Attack amine Primary Amine (Nucleophile) amine->tetrahedral_intermediate amide N-Alkyl-10(Z)-nonadecenamide tetrahedral_intermediate->amide Elimination of Cl⁻ hcl HCl (neutralized by base) tetrahedral_intermediate->hcl

Caption: Reaction mechanism for amide synthesis.

References

Application Notes and Protocols for Peptide Acylation with 10(Z)-Nonadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted acylation of peptides with fatty acids is a pivotal strategy in modern drug development, primarily aimed at enhancing the therapeutic properties of peptide-based pharmaceuticals. The covalent attachment of a lipid moiety, such as 10(Z)-Nonadecenoic acid, can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile. This modification can lead to increased plasma half-life through enhanced binding to serum albumin, improved membrane interaction and cellular uptake, and protection against enzymatic degradation.

These application notes provide a comprehensive overview and a generalized protocol for the site-specific acylation of peptides with 10(Z)-Nonadecenoyl chloride. The methodologies outlined below are based on established principles of peptide chemistry and are intended to serve as a detailed guide for researchers in this field.

Principle of the Method

The acylation reaction involves the nucleophilic attack of a primary amine on the peptide (typically the ε-amino group of a lysine residue or the N-terminal α-amino group) on the electrophilic carbonyl carbon of this compound. The reaction is typically carried out in an organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is critical to ensure the solubility of both the peptide and the acylating agent and to maintain the integrity of the peptide. Subsequent purification is essential to remove unreacted starting materials, excess reagents, and byproducts.

Experimental Protocols

Materials and Reagents
  • Peptide with a free primary amine (e.g., containing a Lysine residue)

  • This compound

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN)

  • Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 or C8 column

  • HPLC mobile phases: 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B)

  • Characterization: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Nitrogen gas supply

Protocol for Acylation of a Peptide with this compound

This protocol is a general guideline and may require optimization based on the specific properties of the peptide.

  • Peptide Dissolution:

    • Dissolve the peptide in a suitable volume of anhydrous DMF to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.

  • Reaction Setup:

    • In a separate vial, prepare a solution of this compound in anhydrous DMF or DCM. A 1.5 to 3-fold molar excess of the acyl chloride over the peptide is recommended as a starting point.

    • Add the base (DIEA or TEA) to the peptide solution. A 2 to 5-fold molar excess of the base over the peptide is typically used.

    • Slowly add the this compound solution to the stirring peptide solution at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Monitor the reaction progress by taking small aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzing them by analytical RP-HPLC and mass spectrometry to check for the formation of the desired acylated peptide and the consumption of the starting peptide.

  • Reaction Quenching:

    • Once the reaction is deemed complete (or has reached a plateau), quench the reaction by adding a small amount of water or a primary amine-containing reagent like glycine to consume any remaining acyl chloride.

  • Purification of the Acylated Peptide:

    • Dilute the reaction mixture with Solvent A for RP-HPLC purification.

    • Purify the crude acylated peptide using a preparative RP-HPLC system with a suitable C18 or C8 column.[1][2]

    • Use a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes) to elute the product.[1][3] The increased hydrophobicity of the acylated peptide will result in a longer retention time compared to the unacylated peptide.[4]

    • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure product.[3]

  • Lyophilization and Storage:

    • Pool the pure fractions and lyophilize to obtain the final acylated peptide as a fluffy white powder.

    • Store the lyophilized product at -20°C or lower.

Data Presentation

Table 1: Summary of Expected Quantitative Data for Peptide Acylation

ParameterExpected ValueAnalytical Method
Reaction Yield 50 - 80% (highly peptide dependent)Calculated from the final lyophilized product weight relative to the starting peptide weight.
Purity > 95%Analytical RP-HPLC with UV detection at 214/280 nm.[3]
Molecular Weight (Expected) Calculated based on the peptide and fatty acid massMass Spectrometry (ESI-MS or MALDI-TOF).[3]
Molecular Weight (Observed) Within ± 0.5 Da of the expected massMass Spectrometry (ESI-MS or MALDI-TOF).[3]

Visualization of Experimental Workflow and Biological Rationale

Below are diagrams illustrating the experimental workflow for peptide acylation and a conceptual representation of how fatty acid acylation can influence peptide interaction with cell membranes and signaling pathways.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_final_product Final Product peptide Peptide Dissolution reaction Acylation Reaction peptide->reaction reagents Reagent Preparation (this compound, Base) reagents->reaction quench Reaction Quenching reaction->quench hplc_prep Preparative RP-HPLC quench->hplc_prep fraction_analysis Fraction Analysis (Analytical HPLC, MS) hplc_prep->fraction_analysis lyophilization Lyophilization fraction_analysis->lyophilization final_product Pure Acylated Peptide lyophilization->final_product

Caption: Experimental workflow for the acylation of peptides.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space unacylated Unacylated Peptide receptor Receptor unacylated->receptor Weak Interaction acylated Acylated Peptide (with 10(Z)-Nonadecenoyl chain) membrane acylated->membrane Membrane Anchoring acylated->receptor Enhanced Interaction signaling Downstream Signaling Cascade receptor->signaling Signal Transduction

Caption: Enhanced membrane interaction of an acylated peptide.

Biological Significance and Signaling

The introduction of a long unsaturated fatty acid chain like 10(Z)-Nonadecenoic acid is expected to significantly enhance the lipophilicity of the peptide. This increased lipophilicity can promote non-covalent binding to serum albumin, effectively creating a circulating reservoir of the peptide and prolonging its half-life by reducing renal clearance and enzymatic degradation.[4]

Furthermore, the fatty acid moiety can act as a membrane anchor, increasing the local concentration of the peptide at the cell surface and facilitating its interaction with membrane-bound receptors. This can lead to enhanced receptor engagement and more potent downstream signaling. The increased lipophilicity may also promote cellular uptake through various endocytic pathways, potentially allowing the peptide to reach intracellular targets.[4] While specific signaling pathways are peptide-dependent, the general mechanism of action is often amplified by the improved bioavailability and target engagement afforded by acylation.

References

Application Notes and Protocols for 10(Z)-Nonadecenoyl Chloride in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of potent and safe delivery systems is paramount for the success of nucleic acid therapeutics, such as mRNA and siRNA. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, owing to their ability to protect the nucleic acid payload and facilitate its delivery into target cells. The ionizable lipid is a critical component of LNPs, playing a key role in nucleic acid encapsulation and endosomal escape. This document provides detailed application notes and protocols for the use of 10(Z)-Nonadecenoyl chloride as a precursor for synthesizing a novel ionizable lipid, and its subsequent formulation into lipid nanoparticles for therapeutic applications.

The long unsaturated alkyl chain of this compound is hypothesized to impart favorable properties to the resulting ionizable lipid, potentially influencing the fluidity and fusogenicity of the LNP membrane. These characteristics are crucial for the efficient release of the nucleic acid cargo into the cytoplasm.

Synthesis of a Novel Ionizable Lipid: Nona(10Z)-Lipid

A plausible synthetic route for creating a novel ionizable lipid, herein named Nona(10Z)-Lipid , involves the reaction of this compound with an appropriate amino alcohol. This reaction forms an ester linkage, resulting in a lipid-like molecule with a hydrophobic tail and a protonatable headgroup, essential for its function as an ionizable lipid.

Experimental Protocol: Synthesis of Nona(10Z)-Lipid

Materials:

  • This compound

  • Amino alcohol (e.g., 4-(dimethylamino)butan-1-ol)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected amino alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure Nona(10Z)-Lipid.

  • Characterization: Confirm the structure and purity of the synthesized Nona(10Z)-Lipid using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

10(Z)-Nonadecenoyl_chloride This compound Reaction Reaction in DCM with TEA 10(Z)-Nonadecenoyl_chloride->Reaction Amino_alcohol Amino alcohol Amino_alcohol->Reaction Purification Purification (Silica Gel Chromatography) Reaction->Purification Nona_10Z_Lipid Nona(10Z)-Lipid Purification->Nona_10Z_Lipid

Synthesis workflow for Nona(10Z)-Lipid.

Formulation of Lipid Nanoparticles

The formulation of LNPs encapsulating a nucleic acid payload (e.g., mRNA) is a critical step. Microfluidic mixing is a reproducible and scalable method for producing LNPs with controlled size and polydispersity.[1][2]

Experimental Protocol: LNP Formulation by Microfluidic Mixing

Materials:

  • Nona(10Z)-Lipid (synthesized as described above)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)

  • mRNA in 50 mM citrate buffer (pH 4.0)

  • Ethanol (200 proof, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve Nona(10Z)-Lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mM.

  • Prepare Aqueous Phase: Dilute the mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • Initiate mixing using the microfluidic device to form the LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage:

    • Filter the dialyzed LNPs through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C.

cluster_0 Preparation of Solutions Lipid_Stock Lipid Stock Solution (Nona(10Z)-Lipid, DSPC, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA Solution (in Citrate Buffer pH 4.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis (vs. PBS pH 7.4) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filtration Final_LNPs Final LNP Formulation Sterile_Filtration->Final_LNPs

LNP formulation workflow.

Characterization of Lipid Nanoparticles

Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy. Key parameters include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Quantitative Data Summary
ParameterMethodTypical Value
Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-10 to +10 mV at pH 7.4
mRNA Encapsulation Efficiency RiboGreen Assay> 90%
Experimental Protocols for LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This information is used to determine the hydrodynamic diameter and the size distribution (PDI).[1]

  • Procedure:

    • Dilute the LNP formulation in PBS (pH 7.4) to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the size and PDI using a DLS instrument.

2. Zeta Potential Measurement

  • Principle: Laser Doppler velocimetry measures the velocity of charged particles in an electric field to determine their surface charge (zeta potential).

  • Procedure:

    • Dilute the LNP formulation in a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.[1]

    • Load the sample into the appropriate cell for the instrument.

    • Measure the zeta potential.

3. mRNA Encapsulation Efficiency

  • Principle: The RiboGreen assay uses a fluorescent dye that specifically binds to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be determined.

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a detergent (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen reagent to both sets of samples.

    • Measure the fluorescence intensity of both sets.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Fluorescence with detergent - Fluorescence without detergent) / Fluorescence with detergent] x 100

Mechanism of Action: Endosomal Escape

The ionizable lipid is crucial for the endosomal escape of the mRNA payload. At the physiological pH of the bloodstream (~7.4), the ionizable lipid is largely neutral. However, upon endocytosis, the endosome acidifies (pH ~5.5-6.5). In this acidic environment, the amine headgroup of the ionizable lipid becomes protonated (positively charged). This charge switch is thought to facilitate the disruption of the endosomal membrane, allowing the mRNA to be released into the cytoplasm where it can be translated into protein.[3][4]

LNP_in_Bloodstream LNP in Bloodstream (pH ~7.4) Neutral Ionizable Lipid Endocytosis Endocytosis LNP_in_Bloodstream->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Ionizable Lipid Protonation Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Further Protonation Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation mRNA_Release->Translation Protein_Expression Protein Expression Translation->Protein_Expression

Endosomal escape pathway.

Conclusion

This compound serves as a valuable starting material for the synthesis of novel ionizable lipids for LNP-based nucleic acid delivery. The protocols outlined in this document provide a comprehensive framework for the synthesis of a custom ionizable lipid, its formulation into LNPs, and the subsequent characterization of these nanoparticles. The unique structural features of lipids derived from this compound may offer advantages in terms of LNP stability, fusogenicity, and overall delivery efficiency, warranting further investigation for the development of next-generation nucleic acid therapies.

References

Application Note & Protocol: Derivatization of Amines with 10(Z)-Nonadecenoyl Chloride for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical research, clinical diagnostics, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but the inherent polarity and volatility of many amines can lead to poor chromatographic peak shape and low sensitivity. Derivatization is a common strategy to overcome these limitations. This application note details a protocol for the derivatization of amines with 10(Z)-Nonadecenoyl chloride to form their corresponding fatty acid amides. This modification increases the hydrophobicity and thermal stability of the analytes, leading to improved chromatographic separation and enhanced sensitivity in GC-MS analysis. The long alkyl chain of this compound imparts excellent chromatographic properties to the derivatives, making them well-suited for GC analysis.

The reaction of an amine with this compound results in the formation of a stable N-acyl amide, which is significantly more volatile and less polar than the parent amine. This allows for higher elution temperatures and improved peak symmetry on common non-polar GC columns. The mass spectrometric fragmentation of these derivatives often yields characteristic ions, aiding in structural elucidation and quantification.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Amine-containing compounds of interest

  • Derivatization Reagent: this compound

  • Solvent (Aprotic): Dichloromethane (DCM), Acetonitrile (ACN), or Ethyl Acetate (EtOAc), anhydrous

  • Base (optional, for hydrochloride salts of amines): Triethylamine (TEA) or Pyridine, anhydrous

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Internal Standard (IS): A suitable deuterated amine or a primary/secondary amine with a different chain length not present in the sample.

  • Standard Solutions: Stock solutions of amine analytes and the internal standard in an appropriate solvent.

2. Derivatization Protocol

This protocol is a general guideline and may require optimization for specific amines.

  • Sample Preparation:

    • For liquid samples, accurately measure a known volume (e.g., 100 µL) into a clean, dry glass vial.

    • For solid samples, accurately weigh a known mass (e.g., 1 mg) and dissolve it in a suitable aprotic solvent.

    • If the amine is in the form of a hydrochloride salt, add an equimolar amount of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Derivatization Reaction:

    • To the sample vial, add 200 µL of a 1% (v/v) solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane). The molar excess of the derivatizing reagent should be optimized but is typically 2-10 fold higher than the expected amine concentration.

    • Add the internal standard solution at a known concentration.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes. The optimal temperature and time may vary depending on the reactivity of the amine.

  • Work-up and Extraction:

    • After incubation, cool the vial to room temperature.

    • Add 500 µL of saturated aqueous sodium bicarbonate solution to quench the excess this compound. Vortex for 30 seconds.

    • Allow the layers to separate. The derivatized amine will be in the organic layer.

    • Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Vortex briefly and let it stand for 5 minutes.

    • Transfer the dried organic extract to a clean GC vial for analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/min to 320°C

    • Hold: 5 minutes at 320°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Table 1: GC-MS Parameters for Analysis of Derivatized Amines

ParameterValue
GC System Agilent 8890 GC (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
Injection Volume 1 µL
Injector Temperature 280°C
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program 150°C (1 min), then 10°C/min to 320°C (5 min)
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 50-550) / SIM

Table 2: Hypothetical Quantitative Data for Derivatized Amphetamine

AnalyteRetention Time (min)Quantitation Ion (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)
Amphetamine Derivative18.5190.20.51.5>0.995
Internal Standard19.2194.2---

Note: The quantitative data presented in Table 2 is hypothetical and serves as an example. Actual values must be determined experimentally through method validation.

Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Extraction cluster_analysis Analysis Sample Amine Sample Solvent Add Aprotic Solvent Sample->Solvent Base Add Base (if needed) Solvent->Base IS Add Internal Standard Base->IS Reagent Add 10(Z)-Nonadecenoyl chloride solution IS->Reagent Vortex1 Vortex Reagent->Vortex1 Incubate Incubate at 60°C Vortex1->Incubate Quench Quench with NaHCO₃ Incubate->Quench Extract Extract Organic Layer Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry Transfer Transfer to GC Vial Dry->Transfer GCMS GC-MS Analysis Transfer->GCMS Reaction_Scheme Amine R-NH₂ (Amine) Plus1 + AcylChloride C₁₈H₃₅COCl (this compound) Arrow Amide R-NH-CO-C₁₈H₃₅ (Amide Derivative) Plus2 + HCl HCl

Application Note: Mass Spectrometry Analysis of 10(Z)-Nonadecenoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the mass spectrometry-based analysis of derivatives of 10(Z)-Nonadecenoyl chloride. Due to the high reactivity of the acyl chloride, direct analysis is not feasible. Therefore, this application note focuses on the preparation and analysis of two key derivatives: 10(Z)-Nonadecenoyl methyl ester for quantification and general identification via Gas Chromatography-Mass Spectrometry (GC-MS), and 10(Z)-Nonadecenoyl picolinyl ester for precise structural elucidation, including determination of the double bond position, using GC-MS. Detailed experimental protocols and expected data are provided to guide researchers in the analysis of this and similar long-chain unsaturated fatty acyl chlorides.

Introduction

This compound is a reactive long-chain unsaturated fatty acyl chloride. Its analysis is crucial in various research and development areas, including lipidomics, drug formulation, and the synthesis of novel bioactive molecules. Mass spectrometry, coupled with chromatographic separation, offers a powerful tool for the characterization and quantification of this compound. However, its inherent reactivity necessitates derivatization to a more stable form prior to analysis. This note details the analysis of its methyl and picolinyl ester derivatives, providing robust methods for both quantitative and qualitative assessment.

Experimental Protocols

Protocol 1: Synthesis of 10(Z)-Nonadecenoyl Methyl Ester (FAME)

This protocol describes the conversion of this compound to its corresponding methyl ester for GC-MS analysis.

Materials:

  • This compound

  • Anhydrous methanol

  • Anhydrous pyridine

  • Hexane (GC grade)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Glassware (flame-dried)

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10 mg of this compound in 2 mL of anhydrous hexane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 0.5 mL of anhydrous methanol containing 1% (v/v) anhydrous pyridine. Pyridine acts as a catalyst and scavenges the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding 5 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer twice with 5 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter or decant the hexane solution and concentrate it under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.

Protocol 2: Synthesis of 10(Z)-Nonadecenoyl Picolinyl Ester

This protocol is designed for the structural elucidation of the fatty acid, particularly for locating the double bond. The picolinyl ester derivative provides characteristic fragmentation in the mass spectrometer.[1]

Materials:

  • This compound

  • 3-Pyridylcarbinol (3-pyridinemethanol)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine

  • Hexane (GC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Glassware (flame-dried)

  • Magnetic stirrer

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 10 mg of this compound in 2 mL of anhydrous THF.

  • Add 1.2 equivalents of 3-pyridylcarbinol and 1.5 equivalents of triethylamine.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the THF under reduced pressure.

  • Redissolve the residue in 10 mL of hexane and transfer to a separatory funnel.

  • Wash the hexane solution three times with 5 mL of deionized water to remove excess reagents and triethylamine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter or decant the hexane solution and concentrate to a final volume of 1 mL for GC-MS analysis.

Protocol 3: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A polar capillary column such as a Carbowax-type (polyethylene glycol) or a non-polar column like a DB-5ms (30 m x 0.25 mm x 0.25 µm) can be used.

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 10 minutes at 250°C

  • Transfer Line Temperature: 280°C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-550

Data Presentation and Expected Results

Quantitative Analysis of 10(Z)-Nonadecenoyl Methyl Ester

For quantitative studies, a calibration curve should be prepared using a certified standard of methyl 10(Z)-nonadecenoate. The table below shows representative quantitative data that could be obtained from a series of samples.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 112.5150,0001.0
Standard 212.5745,0005.0
Standard 312.51,490,00010.0
Standard 412.53,780,00025.0
Standard 512.57,510,00050.0
Unknown 112.52,150,00014.4
Unknown 212.54,890,00032.8
Qualitative Analysis and Fragmentation Patterns

1. 10(Z)-Nonadecenoyl Methyl Ester (FAME)

  • Molecular Ion (M+•): The molecular ion is expected at m/z 310.

  • Key Fragments:

    • m/z 74: This is the characteristic McLafferty rearrangement ion for fatty acid methyl esters.

    • [M-31]+•: Loss of the methoxy group (•OCH3) from the molecular ion, resulting in an ion at m/z 279.

    • [M-43]+•: Loss of a propyl group (C3H7) at m/z 267.

    • Hydrocarbon Fragments: A series of hydrocarbon fragments separated by 14 Da (CH2) will be observed.

2. 10(Z)-Nonadecenoyl Picolinyl Ester

  • Molecular Ion (M+•): The molecular ion is expected at m/z 387.

  • Key Fragments for Double Bond Location: The fragmentation of picolinyl esters is initiated by charge localization on the nitrogen atom of the pyridine ring, followed by hydrogen abstraction from the fatty acid chain. This leads to radical-induced cleavage along the chain, with significant fragmentation around the double bond. For a double bond at the 10(Z) position (between C10 and C11), we expect:

    • Diagnostic ions resulting from cleavage of the C-C bonds adjacent to the double bond. There will be a characteristic gap of 26 amu (C2H2) in the series of fragment ions around the double bond, instead of the usual 14 amu (CH2).

    • Prominent ions are expected from cleavage at the allylic positions.

Visualizations

Workflow for Analysis of this compound Derivatives

G Figure 1. Experimental Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation acyl_chloride This compound derivatization Derivatization acyl_chloride->derivatization methyl_ester Methyl Ester (FAME) derivatization->methyl_ester Methanol picolinyl_ester Picolinyl Ester derivatization->picolinyl_ester 3-Pyridylcarbinol gcms GC-MS Analysis methyl_ester->gcms picolinyl_ester->gcms quant Quantitative Analysis gcms->quant struct Structural Elucidation gcms->struct data_quant Concentration Data quant->data_quant data_struct Fragmentation Pattern Double Bond Location struct->data_struct

Caption: Workflow for derivatization and analysis.

Signaling Pathway of Picolinyl Ester Fragmentation

G Figure 2. Fragmentation of Picolinyl Esters cluster_ionization Ionization & H Abstraction cluster_fragmentation Fragmentation picolinyl Picolinyl Ester molecular_ion Molecular Ion [M]+• (Charge on N) picolinyl->molecular_ion EI (70 eV) h_abstraction H Abstraction from Alkyl Chain molecular_ion->h_abstraction radical_site Radical Site on Chain h_abstraction->radical_site cleavage Radical-Induced Chain Cleavage radical_site->cleavage diagnostic_ions Diagnostic Fragment Ions cleavage->diagnostic_ions double_bond Double Bond Location Identified diagnostic_ions->double_bond

References

Application Notes and Protocols: Safe Handling and Storage of Unsaturated Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated acyl chlorides, such as acryloyl chloride and methacryloyl chloride, are highly valuable reagents in organic synthesis, polymer science, and the development of novel therapeutics. Their bifunctional nature, combining the high reactivity of an acyl chloride with a polymerizable double bond, allows for the creation of complex molecular architectures. However, these same properties make them particularly hazardous.

These compounds are highly reactive, corrosive, flammable, and moisture-sensitive.[1] They can react violently with a wide range of common laboratory chemicals, including water, alcohols, and amines.[1] Furthermore, the unsaturated moiety introduces the additional hazard of potential runaway polymerization. Therefore, strict adherence to established safety protocols is paramount to ensure the safety of laboratory personnel and the integrity of experimental work.

These application notes provide a detailed overview of the essential procedures for the safe handling, storage, and disposal of unsaturated acyl chlorides.

Hazard Identification and Risk Assessment

Unsaturated acyl chlorides pose multiple significant hazards. They are highly corrosive to skin, eyes, and the respiratory tract.[2] Vapors are lachrymatory (tear-inducing) and can cause severe lung damage if inhaled.[1][2] They are flammable liquids with low flash points, and their vapors can form explosive mixtures with air.[2][3] The most immediate and violent hazard stems from their reactivity with water and other nucleophilic substances, which produces corrosive hydrogen chloride (HCl) gas and is highly exothermic.[4][5]

Hazard Summary Table
Hazard TypeDescriptionReferences
Reactivity Reacts violently and exothermically with water, alcohols, amines, and bases to produce corrosive HCl gas.[1][4][5] The unsaturated bond can lead to uncontrolled polymerization.
Corrosivity Causes severe burns to skin and eyes upon contact.[2][3] Vapors are highly irritating to the respiratory system.[2]
Flammability Highly flammable liquid and vapor.[2][3] Vapors are heavier than air and may travel to an ignition source.[2][4]
Toxicity Toxic if inhaled or swallowed.[2] Inhalation can cause pulmonary edema, which may have a delayed onset.[2] Combustion may produce phosgene and hydrogen chloride gas.[4][6]
Risk Assessment Workflow

A systematic approach to risk assessment is crucial before any work with unsaturated acyl chlorides begins. This involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.

G A Identify Hazards (Reactivity, Corrosivity, Flammability, Toxicity) B Assess Risks (Scale of Reaction, Concentration, Environment) A->B C Implement Control Measures (Engineering, Administrative, PPE) B->C D Perform Work Safely C->D E Review and Refine Procedures D->E E->A Feedback Loop

Caption: Risk assessment workflow for handling hazardous chemicals.

Storage Procedures

Proper storage is critical to maintain the stability of unsaturated acyl chlorides and prevent dangerous reactions. The primary goals are to isolate them from incompatible materials (especially water) and ignition sources.

Recommended Storage Conditions
ParameterRecommendationRationaleReferences
Location Store in a dedicated, well-ventilated, fireproof flammables cabinet.[2][7]To segregate from incompatible materials and reduce fire risk.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[6][7]To prevent hydrolysis from atmospheric moisture.[6]
Temperature Store in a cool, dry place.[6] Avoid direct sunlight and heat sources.[3][7]To minimize vapor pressure and reduce the risk of thermal decomposition or polymerization.
Container Keep in the original, tightly sealed container.[3] Use secondary containment (e.g., an unbreakable outer container).[2][8]To prevent leaks and accidental contact with moisture or other chemicals.
Incompatibilities Store away from water, alcohols, amines, bases, oxidizing agents, and metals.[4][6]To prevent violent reactions.

Chemical Storage Workflow

G A Receive Chemical B Inspect Container for Damage A->B C Verify Label and SDS B->C D Transport in Secondary Containment C->D E Store in Designated Flammables Cabinet D->E F Update Chemical Inventory E->F

Caption: Workflow for the safe receipt and storage of acyl chlorides.

Handling Procedures

All manipulations involving unsaturated acyl chlorides must be performed with stringent safety measures in place.

Engineering Controls
  • Chemical Fume Hood: All work must be conducted in a certified chemical fume hood to contain toxic and flammable vapors.[7]

  • Ventilation: Ensure adequate general ventilation in the laboratory.[3]

  • Safety Equipment: An emergency safety shower and eyewash station must be immediately accessible.[5][7]

Personal Protective Equipment (PPE)

The correct PPE is the last line of defense against exposure and must be worn at all times.

PPE CategorySpecificationRationaleReferences
Eye/Face Protection Chemical splash goggles and a full-face shield.To protect against splashes and corrosive vapors.[5][7][9]
Hand Protection Butyl rubber or other chemically resistant gloves (e.g., Viton®, Silvershield®). Double-gloving is recommended.Standard nitrile or latex gloves offer insufficient protection.[4]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes made of non-porous material. A chemical-resistant apron is required for larger quantities.[7][9]To protect skin from splashes and fire hazards.
Respiratory Protection Generally not required if work is performed in a certified fume hood. For emergencies or spill cleanup, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[4][7]To prevent inhalation of highly corrosive and toxic vapors.

General Handling Workflow

G A Prepare Work Area (Clear Fume Hood, Ensure Access to Emergency Equipment) B Don Appropriate PPE (Goggles, Face Shield, FR Coat, Resistant Gloves) A->B C Set Up Inert Atmosphere (Nitrogen/Argon) B->C D Transfer Reagent via Syringe or Cannula C->D E Perform Reaction D->E F Quench Excess Reagent and Reaction Mixture E->F G Wipe Down and Clean Work Area F->G

Caption: Standard workflow for handling unsaturated acyl chlorides.

Experimental Protocols

Protocol 4.1: Quenching and Neutralization of Excess Unsaturated Acyl Chlorides

This protocol describes a safe method for rendering excess acyl chloride non-hazardous before disposal. The procedure must be performed in a fume hood.

Methodology:

  • Preparation: Prepare a quenching solution. A common choice is a non-aqueous solvent like isopropanol or methanol.[10][11] Prepare a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask in an ice/water bath to 0°C.

  • Dilution: Add a suitable solvent (e.g., dichloromethane, toluene) to the reaction vessel containing the excess acyl chloride to dilute it.

  • Slow Addition: Slowly add the diluted acyl chloride solution dropwise from the dropping funnel into the cooled, stirring quenching solution (e.g., isopropanol).[10][12] Maintain the temperature below 10°C. This reaction is exothermic.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure the reaction goes to completion.

  • Neutralization: Once quenching is complete, the acidic solution can be slowly and cautiously added to a stirred, cooled solution of a weak base, such as saturated sodium bicarbonate, to neutralize the HCl byproduct.[11] Caution: This step will generate CO₂ gas; ensure adequate venting and slow addition to prevent pressure buildup and foaming.

  • Disposal: The final neutralized aqueous mixture should be collected and disposed of as hazardous waste according to institutional and local regulations.[10][13]

Quenching Agent Byproducts

Quenching AgentResulting Byproduct from Acyl ChlorideSecondary Byproduct
Water (H₂O)Carboxylic AcidHydrogen Chloride (HCl)
Alcohol (e.g., Methanol)Ester (e.g., Methyl Ester)Hydrogen Chloride (HCl)
Amine (e.g., Diethylamine)Amide (e.g., N,N-Diethylamide)Amine Hydrochloride Salt
Protocol 4.2: Managing Small Spills (<100 mL)

For small spills that can be cleaned up by laboratory personnel. For large spills, evacuate the area and contact emergency response.[4][14]

Methodology:

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.[4][7]

  • Control Ignition Sources: Turn off all nearby ignition sources.[4][7]

  • Wear PPE: Don the appropriate PPE, including respiratory protection if necessary.[7][14]

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry earth, or vermiculite.[2][4] DO NOT use water or combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools into a sealable, labeled container for hazardous waste.[4][7]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., toluene), followed by a soap and water solution if the surface is compatible. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate before resuming work.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Action Quick-Reference
Exposure TypeImmediate Action
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes using a safety shower. Seek immediate medical attention.[2][7]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[2][7]
Inhalation Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[2][7]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

Emergency Response Decision Tree

G Start Incident Occurs (Spill or Exposure) IsExposure Personnel Exposure? Start->IsExposure IsSpill Chemical Spill? Start->IsSpill IsExposure->IsSpill No ExposureActions Remove from exposure Use safety shower/eyewash for 15 min Remove contaminated clothing IsExposure->ExposureActions Yes AssessSpill Assess Spill Size IsSpill->AssessSpill Yes CallHelp Call for Emergency Medical Help ExposureActions->CallHelp SmallSpill Small & Manageable? AssessSpill->SmallSpill Cleanup Follow Spill Cleanup Protocol (Use inert absorbent, non-sparking tools) SmallSpill->Cleanup Yes LargeSpill Evacuate Area Alert Supervisor Call Emergency Response SmallSpill->LargeSpill No

Caption: Decision tree for responding to an incident involving acyl chlorides.

References

Application Notes and Protocols for 10(Z)-Nonadecenoyl Chloride as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(Z)-Nonadecenoyl chloride is the acyl chloride derivative of the naturally occurring long-chain fatty acid, 10(Z)-Nonadecenoic acid. Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution with primary and secondary amines, alcohols, and thiols. This reactivity makes this compound a potential chemical probe for studying the biological roles of its parent fatty acid. By covalently modifying proteins and other biomolecules, this probe can be utilized to identify cellular targets and elucidate the mechanisms of action of 10(Z)-Nonadecenoic acid.

Biological Activity of the Parent Compound: 10(Z)-Nonadecenoic Acid

Recent studies have highlighted the therapeutic potential of 10(Z)-Nonadecenoic acid, demonstrating its bioactivity in several cancer models. Understanding these activities is crucial for designing experiments using this compound as a chemical probe to investigate the underlying molecular pathways.

Anti-Tumor and Anti-Inflammatory Properties

10(Z)-Nonadecenoic acid has been shown to possess anti-tumor properties. It was reported to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells.[1] Additionally, it has been observed to prevent the production of tumor necrosis factor (TNF), an inflammatory cytokine, from mouse macrophages induced by lipopolysaccharide (LPS).[1]

Inhibition of p53 Activity

Long-chain fatty acids, including 10(Z)-Nonadecenoic acid, have been demonstrated to inhibit the activity of the tumor suppressor protein p53.[1] The p53 pathway is a critical regulator of cell cycle arrest, apoptosis, and DNA repair, and its inhibition can have significant implications in cancer biology.[2]

Suppression of Colorectal Cancer Stemness

A significant finding is the ability of cis-10-Nonadecenoic acid to suppress colorectal cancer stemness.[3][4][5] It has been shown to inhibit the formation of spheroids and downregulate key stem cell markers such as ALDH1, CD44, and CD133.[3][4][5] This suggests that the fatty acid may target pathways crucial for the maintenance and proliferation of cancer stem cells.

Proposed Application as a Chemical Probe

The high reactivity of the acyl chloride group in this compound can be harnessed to covalently label the cellular targets of its parent fatty acid. By treating cells or cell lysates with this probe, researchers can introduce a "nonadecenoyl" tag onto proteins that interact with the fatty acid. These tagged proteins can then be identified using proteomic techniques, providing insights into the mechanism of action of 10(Z)-Nonadecenoic acid.

Data Presentation

Biological ActivityCell Line/SystemEffective Concentration/IC50Reference
Inhibition of Cell ProliferationHL-60IC50: 295 µM[1]
Inhibition of TNF ProductionLPS-stimulated mouse macrophagesNot specified[1]
Inhibition of p53 ActivityIn vitro assayNot specified[1]
Suppression of Spheroid FormationColorectal cancer stem cells (CSC221)Significant reduction observed[5]
Downregulation of Stem Cell MarkersColorectal cancer stem cellsEffective[3][4][5]

Experimental Protocols

Note: this compound is a reactive and moisture-sensitive compound. It should be handled in a dry, inert atmosphere (e.g., in a glove box or under argon/nitrogen) and stored at low temperatures.

Protocol 1: In Situ Protein Labeling in Cultured Cells

This protocol describes the treatment of cultured cells with this compound to label potential protein targets.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Mammalian cell line of interest (e.g., colorectal cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Preparation of this compound Stock Solution:

    • Under an inert atmosphere, dissolve this compound in anhydrous DMSO to prepare a 100 mM stock solution.

    • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Cell Culture and Treatment:

    • Culture the cells to 70-80% confluency in a suitable culture vessel.

    • On the day of the experiment, prepare fresh dilutions of the this compound stock solution in serum-free culture medium to the desired final concentrations (e.g., 10, 50, 100 µM). A vehicle control (DMSO) should be prepared in parallel.

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the medium containing this compound or the vehicle control to the cells.

    • Incubate the cells for a short period (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Cell Lysis and Protein Extraction:

    • After incubation, aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape them from the culture dish.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the proteins) to a new tube.

  • Protein Quantification and Downstream Analysis:

    • Determine the protein concentration of the lysate using a BCA assay or a similar method.

    • The protein samples are now ready for downstream analysis, such as SDS-PAGE, Western blotting to detect specific protein modifications, or mass spectrometry-based proteomics for target identification.

Protocol 2: In Vitro Protein Acylation Assay

This protocol is for testing the direct acylation of a purified protein by this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Purified protein of interest

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue stain or antibodies for Western blotting

Procedure:

  • Reaction Setup:

    • Prepare a 10 mM working solution of this compound in anhydrous DMSO.

    • In a microcentrifuge tube, combine the purified protein (e.g., to a final concentration of 1-5 µM) and the reaction buffer.

    • Add the this compound working solution to the protein solution to the desired final concentration (e.g., 10-100 µM). A vehicle control (DMSO) should be run in parallel.

    • Incubate the reaction mixture at room temperature for 1 hour.

  • Analysis of Protein Acylation:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the sample for 5 minutes.

    • Separate the protein samples by SDS-PAGE.

    • Visualize the protein bands by Coomassie Brilliant Blue staining. A successful acylation may result in a slight shift in the molecular weight of the protein.

    • Alternatively, if an antibody against the protein of interest is available, perform a Western blot to detect the modified protein.

Visualizations

G cluster_reactants Reactants cluster_product Product Probe This compound Acylated_Protein Acylated Protein (Covalent Adduct) Probe->Acylated_Protein Nucleophilic Attack Protein Target Protein (with nucleophilic residue, e.g., Lysine) Protein->Acylated_Protein HCl HCl (Byproduct) Acylated_Protein->HCl

Caption: Proposed mechanism of protein acylation by this compound.

G Start Start: Cultured Cells Treatment Treat cells with This compound Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Proteomics Proteomic Analysis (e.g., LC-MS/MS) Lysis->Proteomics Identification Identification of Acylated Proteins and Sites Proteomics->Identification Validation Target Validation Identification->Validation

Caption: Experimental workflow for identifying protein targets of this compound.

G cluster_probe Chemical Probe cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes Probe This compound p53 p53 Pathway Probe->p53 Investigates CSC Colorectal Cancer Stemness Pathways Probe->CSC Investigates Apoptosis Modulation of Apoptosis and Cell Cycle p53->Apoptosis Stemness Suppression of Stem Cell Phenotype CSC->Stemness

Caption: Potential signaling pathways for investigation using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 10(Z)-Nonadecenoyl Chloride During Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 10(Z)-Nonadecenoyl chloride. The information provided addresses common issues related to the hydrolysis of this acyl chloride during experimental workup procedures.

Troubleshooting Guide

Unwanted hydrolysis of this compound to 10(Z)-Nonadecenoic acid is a frequent issue during aqueous workups, leading to reduced yields of the desired product. The following guide provides solutions to common problems.

ProblemProbable Cause(s)Recommended Solution(s)
Low yield of desired product; presence of 10(Z)-Nonadecenoic acid. Exposure of this compound to water or nucleophilic species during workup.- Minimize contact with aqueous solutions. - Work at reduced temperatures (0-5 °C) to slow the rate of hydrolysis. - Use anhydrous solvents and drying agents.
Formation of an emulsion during aqueous extraction. The long alkyl chain of the molecule can act as a surfactant.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Centrifuge the mixture to break the emulsion. - Filter the mixture through a pad of Celite or glass wool.
Product degradation upon neutralization with base. Acyl chlorides are highly susceptible to hydrolysis under basic conditions.- Avoid using strong bases for neutralization. - If a basic wash is necessary, use a weak, cold base solution (e.g., 5% NaHCO₃) and minimize contact time. - Consider a non-aqueous workup if possible.
Difficulty removing residual water from the organic phase. Incomplete drying of the organic layer before solvent evaporation.- Use a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). - Allow adequate time for the drying agent to work. - For very sensitive reactions, consider a second drying step with fresh drying agent.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to hydrolysis?

A1: Like other acyl chlorides, this compound is highly reactive and readily undergoes hydrolysis in the presence of water to form the corresponding carboxylic acid, 10(Z)-Nonadecenoic acid.[1] The reaction is typically rapid, especially at room temperature and under neutral or basic pH conditions.

Q2: What is the mechanism of hydrolysis?

A2: The hydrolysis of an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the carboxylic acid and hydrochloric acid.

Q3: Can I use a sodium bicarbonate solution to neutralize my reaction mixture?

A3: While a cold, dilute solution of sodium bicarbonate can be used to neutralize excess acid, it should be done with extreme caution. The basic nature of bicarbonate will accelerate the hydrolysis of the acyl chloride. If used, the wash should be performed quickly at low temperatures (0-5 °C).

Q4: What are the best practices for minimizing hydrolysis during workup?

A4: To minimize hydrolysis, it is crucial to:

  • Work at low temperatures: Conduct all aqueous washes and extractions in an ice bath.

  • Minimize contact time: Perform aqueous extractions as quickly as possible.

  • Use anhydrous conditions: Employ anhydrous solvents and thoroughly dry the organic extracts before solvent evaporation.

  • Consider a non-aqueous workup: If the reaction tolerates it, a non-aqueous workup, such as direct filtration through silica gel to remove salts, can completely avoid hydrolysis.

Q5: How can I confirm if my product has hydrolyzed?

A5: Hydrolysis can be confirmed using analytical techniques such as:

  • Thin Layer Chromatography (TLC): The carboxylic acid will have a different Rf value than the acyl chloride. Staining with an appropriate indicator can help visualize the spots.

  • Infrared (IR) Spectroscopy: The carboxylic acid will show a broad O-H stretch around 2500-3300 cm⁻¹, which is absent in the acyl chloride. The C=O stretch will also shift.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The acidic proton of the carboxylic acid will appear as a broad singlet in the ¹H NMR spectrum, typically above 10 ppm.

Data Presentation

ConditionRelative Rate of Hydrolysis
Temperature
0 °CSlow
25 °C (Room Temperature)Moderate to Fast
50 °CVery Fast
pH
Acidic (pH < 4)Slower
Neutral (pH ~7)Fast
Basic (pH > 8)Very Fast

Note: This data is qualitative and serves to illustrate the general trends.

Experimental Protocols

General Protocol for Aqueous Workup of a Reaction Involving this compound

This protocol outlines a general procedure for an aqueous workup following a reaction where this compound is a product or an intermediate.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if applicable): Slowly add the reaction mixture to a pre-chilled, stirred solution of cold water or a mild quenching agent.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable, cold organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Washing: Wash the combined organic extracts sequentially with:

    • Cold water or cold, dilute acid (e.g., 1 M HCl) to remove any basic impurities.

    • Cold, saturated aqueous sodium bicarbonate solution (if necessary for neutralization, perform this step quickly).

    • Cold brine to aid in phase separation and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to avoid product degradation.

Non-Aqueous Workup Alternative

For extremely sensitive substrates, a non-aqueous workup is recommended.

  • Filtration: After the reaction is complete, dilute the mixture with a non-polar solvent (e.g., hexanes) and filter it through a pad of celite or silica gel to remove any solid byproducts or salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizations

Hydrolysis_Pathway Signaling Pathway of this compound Hydrolysis AcylChloride 10(Z)-Nonadecenoyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Nucleophilic Attack Water Water (H₂O) Water->Tetrahedral_Intermediate CarboxylicAcid 10(Z)-Nonadecenoic acid Tetrahedral_Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl

Caption: Mechanism of this compound hydrolysis.

Experimental_Workflow Experimental Workflow for Aqueous Workup Start Reaction Completion Cooling Cool to 0-5 °C Start->Cooling Quenching Quench with Cold H₂O Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Wash1 Wash with Cold Dilute Acid Extraction->Wash1 Wash2 Wash with Cold NaHCO₃ (optional) Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Drying Dry with Anhydrous MgSO₄ Wash3->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Product Crude Product Concentration->Product

Caption: Aqueous workup workflow.

Troubleshooting_Logic Troubleshooting Logic for Low Product Yield LowYield Low Yield of Desired Product Check_Hydrolysis Check for Hydrolysis (TLC, IR, NMR) LowYield->Check_Hydrolysis Hydrolysis_Confirmed Hydrolysis Confirmed Check_Hydrolysis->Hydrolysis_Confirmed No_Hydrolysis No Significant Hydrolysis Check_Hydrolysis->No_Hydrolysis Optimize_Workup Optimize Workup Conditions Hydrolysis_Confirmed->Optimize_Workup Temp Decrease Temperature Optimize_Workup->Temp Time Minimize Aqueous Contact Time Optimize_Workup->Time NonAqueous Consider Non-Aqueous Workup Optimize_Workup->NonAqueous Other_Issues Investigate Other Issues (e.g., incomplete reaction, other side reactions) No_Hydrolysis->Other_Issues

Caption: Troubleshooting decision tree for low yield.

References

"preventing isomerization of the double bond in 10(Z)-Nonadecenoyl chloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10(Z)-Nonadecenoyl chloride. The information provided aims to help prevent the isomerization of the Z-double bond to the more stable E-isomer, a common challenge during synthesis, purification, and storage.

Troubleshooting Guide: Isomerization of this compound

This guide addresses specific issues that may arise during your experiments, leading to the unwanted isomerization of this compound.

Issue Potential Cause Recommended Action
High E-isomer content detected after synthesis. Excessive Heat: The synthesis reaction may have been conducted at too high a temperature. Many acyl chlorides are thermally labile, and elevated temperatures can promote isomerization.[1]- Maintain a low reaction temperature during the conversion of the carboxylic acid to the acyl chloride. For synthesis using thionyl chloride, careful temperature control is crucial. An established procedure for the similar oleoyl chloride indicates that isomerization can be avoided with proper technique.[2] - Use milder chlorinating agents like oxalyl chloride in an inert solvent, which can often be used at lower temperatures.
Acid Catalysis: The chlorinating agent (e.g., thionyl chloride) or acidic byproducts (e.g., HCl) can catalyze isomerization.- Ensure the complete removal of the chlorinating agent and any acidic byproducts after the reaction. This can be achieved by distillation under high vacuum or by stripping with a dry, inert gas. - Neutralize any residual acid with a non-aqueous, non-nucleophilic base, followed by filtration.
Trace Metal Contamination: Trace metals can catalyze isomerization.- Use high-purity, metal-free reagents and solvents. - Ensure all glassware is thoroughly cleaned and free of metal residues.
Isomerization observed after purification. High Temperature during Distillation: Distilling the acyl chloride at atmospheric or even moderately reduced pressure can lead to high temperatures, causing isomerization.- Purify this compound by high-vacuum distillation at the lowest possible temperature. For oleoyl chloride, distillation at very low pressures (e.g., 25 μ) is recommended to keep the temperature down.[2]
Acidic Packing Material in Chromatography: Using acidic stationary phases (like standard silica gel) for chromatographic purification can induce isomerization.- If chromatography is necessary, use a neutral stationary phase, such as deactivated silica gel or alumina. - Perform flash chromatography quickly and at low temperatures to minimize contact time.
Product isomerizes during storage. Improper Storage Conditions: Exposure to heat, light, and moisture can lead to isomerization over time. Acyl chlorides are highly reactive and susceptible to hydrolysis, which can generate acidic species that catalyze isomerization.- Store this compound at low temperatures, preferably in a freezer (-20°C or below), to minimize thermal decomposition and isomerization. - Protect the compound from light by storing it in an amber vial or by wrapping the container in aluminum foil. - Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and subsequent hydrolysis.[1] Seal the container tightly with a Teflon-lined cap.
Presence of Free Radicals: Oxygen in the headspace can lead to the formation of peroxyl radicals, which can catalyze isomerization.- Before sealing the storage container, flush the headspace with a dry, inert gas to displace any oxygen. - Consider adding a radical scavenger or antioxidant, although compatibility with the acyl chloride and downstream applications must be verified.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization of this compound?

A1: The primary causes of isomerization from the Z (cis) to the E (trans) configuration are exposure to heat, acidic conditions, and light. The E-isomer is thermodynamically more stable, and these conditions provide the activation energy needed to overcome the rotational barrier of the double bond.

Q2: How can I synthesize this compound without causing isomerization?

A2: A reliable method is the reaction of 10(Z)-Nonadecenoic acid with thionyl chloride under carefully controlled, mild conditions. An established procedure for the synthesis of oleoyl chloride, a similar compound, indicates that no isomerization occurs when the reaction is performed correctly.[2] Key considerations are to use purified starting material, maintain a low reaction temperature, and effectively remove excess thionyl chloride and HCl upon completion.

Q3: What is the best way to purify this compound?

A3: High-vacuum fractional distillation is the preferred method for purifying thermally stable, liquid acyl chlorides like this compound.[1] This technique allows for purification at lower temperatures, minimizing the risk of heat-induced isomerization. It is crucial to use a high-quality vacuum pump to achieve a very low pressure.

Q4: What are the ideal storage conditions for this compound to ensure its isomeric purity?

A4: To maintain isomeric purity, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen) at or below -20°C. The container should be protected from light. It is also good practice to store the compound in small aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen for the entire batch.

Q5: How can I check the isomeric purity of my this compound sample?

A5: The ratio of Z to E isomers can be accurately determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), often after derivatization to the corresponding methyl ester. These methods can separate the isomers and provide quantitative data on their relative abundance.

Q6: Are there any specific stabilizers I can add to prevent isomerization?

A6: While there are no universally recommended stabilizers for unsaturated acyl chlorides, the best approach is to prevent the conditions that cause isomerization. This includes strict control of temperature, exclusion of light and moisture, and working under an inert atmosphere. The addition of chemical stabilizers is often avoided as they may interfere with subsequent reactions. If a stabilizer is considered, its compatibility and potential for side reactions must be thoroughly evaluated.

Experimental Protocols & Data

Quantitative Data on Isomerization
Temperature (°C) Isomerization Rate Constant (k, %/minute)
800.010
1100.20
1402.74
18011.5
Data adapted from a study on the isomerization of methyl oleate in the presence of a clay catalyst.[3]
Protocol: Synthesis of Oleoyl Chloride (Model for this compound)

This protocol is based on a well-established method for synthesizing oleoyl chloride from oleic acid using thionyl chloride, which has been shown to proceed without isomerization of the double bond.[2]

Materials:

  • Oleic acid (or 10(Z)-Nonadecenoic acid)

  • Thionyl chloride

  • Apparatus for reaction under an inert atmosphere with reflux and addition funnel

  • Vacuum distillation setup

Procedure:

  • Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Place the oleic acid into the reaction flask.

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the oleic acid via the addition funnel with gentle stirring. The reaction is often performed without solvent, but a dry, inert solvent like dichloromethane can be used.

  • After the addition is complete, gently warm the reaction mixture to a low temperature (e.g., 40-50°C) and maintain for a period (e.g., 2-3 hours) until the evolution of HCl and SO2 gas ceases. Monitor the reaction progress by IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch.

  • Remove the excess thionyl chloride and solvent (if used) under reduced pressure.

  • The crude oleoyl chloride can then be purified by high-vacuum distillation.

Visualizations

Isomerization_Troubleshooting cluster_synthesis Synthesis Stage cluster_storage Storage & Handling Start Start Synthesis of This compound CheckPurity Analyze Isomeric Purity (GC/MS, LC/MS) Start->CheckPurity Isomerization_Detected Isomerization Detected? CheckPurity->Isomerization_Detected HighTemp High Reaction Temperature? Isomerization_Detected->HighTemp Yes Storage Store Purified Product Isomerization_Detected->Storage No (Proceed to Storage) AcidCatalysis Acid Catalysis? HighTemp->AcidCatalysis No ReduceTemp Action: Lower reaction temperature, use milder reagents. HighTemp->ReduceTemp Yes AcidCatalysis->CheckPurity No (Re-evaluate) RemoveAcid Action: Ensure complete removal of acidic byproducts. AcidCatalysis->RemoveAcid Yes CheckPurity_Storage Analyze Isomeric Purity Post-Storage Storage->CheckPurity_Storage Isomerization_Storage Isomerization Detected? CheckPurity_Storage->Isomerization_Storage Isomerization_Storage->Isomerization_Detected No (Re-evaluate Synthesis) Improper_Storage Improper Storage (Temp, Light, O2)? Isomerization_Storage->Improper_Storage Yes Optimize_Storage Action: Store at -20°C or below, protect from light, use inert atmosphere. Improper_Storage->Optimize_Storage Yes

Caption: Troubleshooting workflow for identifying and addressing the causes of isomerization.

Prevention_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_storage Storage s1 Start with high-purity 10(Z)-Nonadecenoic acid s2 Use mild chlorinating agent (e.g., Oxalyl Chloride) or Thionyl Chloride at low temp s1->s2 s3 Maintain strict temperature control (e.g., < 50°C) s2->s3 s4 Work under inert atmosphere (Ar or N2) s3->s4 p1 Remove acidic byproducts and excess reagents s4->p1 p2 Purify via high-vacuum distillation at the lowest possible temperature p1->p2 st1 Store in amber vials or protect from light p2->st1 st2 Flush with inert gas before sealing st1->st2 st3 Store at low temperature (≤ -20°C) st2->st3

Caption: Recommended workflow for preventing isomerization of this compound.

References

Technical Support Center: Purification of Crude 10(Z)-Nonadecenoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude 10(Z)-Nonadecenoyl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

IssuePossible Cause(s)Recommended Action(s)
Low Yield of Purified Product Incomplete Reaction: The conversion of 10(Z)-nonadecenoic acid to the acyl chloride may be incomplete.- Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in appropriate molar excess.- Extend the reaction time or slightly increase the reaction temperature, monitoring for potential side reactions.
Hydrolysis: The acyl chloride is highly susceptible to hydrolysis back to the carboxylic acid upon contact with water.[1][2][3][4]- Use flame-dried or oven-dried glassware.- Use anhydrous solvents.- Conduct all manipulations under an inert atmosphere (e.g., nitrogen or argon).[1]
Product Loss During Workup: The product may be lost during aqueous washes intended to remove excess reagents.- Minimize contact time with any aqueous solutions.- Use cold, saturated, and inert salt solutions (e.g., brine) for washes to reduce the solubility of the product in the aqueous phase.
Decomposition During Distillation: The product may decompose at high temperatures.- Purify via high-vacuum distillation to lower the boiling point.[1]- For highly sensitive materials, consider thin-film distillation to minimize thermal stress.[1][5]
Product Contamination with Carboxylic Acid Hydrolysis: Exposure to moisture during the reaction, workup, or storage.[1][2]- Rigorously follow anhydrous procedures as mentioned above.[1]- Store the purified product under an inert atmosphere at low temperatures (freezer storage is recommended).[6]
Incomplete Reaction: Unreacted starting material (10(Z)-nonadecenoic acid) remains.- Ensure the reaction goes to completion by monitoring with a suitable analytical technique (after quenching an aliquot).
Product Discoloration (Yellow or Brown) Thermal Decomposition: Overheating during distillation can lead to the formation of colored impurities.- Use the lowest possible temperature for distillation by employing a high vacuum.- Consider purification methods that do not require heating, if applicable.
Residual Reagents/Byproducts: Impurities from the chlorination reaction (e.g., sulfur compounds from thionyl chloride) may be present.- Ensure complete removal of volatile byproducts (like SO₂ and HCl) under vacuum after the reaction.[7][8]- Adding a co-solvent like anhydrous toluene and removing it under vacuum can help azeotropically remove traces of thionyl chloride.[9]
Acyl Chloride Solidifies in Condenser During Distillation High Melting Point/Incorrect Condenser Temperature: The boiling point of the compound under vacuum may be close to its melting point.- Use a condenser with a slightly warmer coolant or use a heating mantle on the condenser set to a temperature just above the melting point of the product.- Alternatively, use a short-path distillation apparatus.
Inconsistent Results Between Batches Poor Temperature Control: Variations in reaction or purification temperatures can affect product purity and yield.- Use a temperature-controlled oil bath or heating mantle with a thermocouple for precise temperature management.[1]- Document all reaction and purification parameters for reproducibility.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

A1: High-vacuum distillation is the most common and effective method for purifying long-chain fatty acid chlorides like this compound.[1] It allows for purification at lower temperatures, minimizing the risk of thermal decomposition. For very heat-sensitive applications, thin-film distillation is an excellent alternative as it minimizes the time the compound spends at high temperatures.[1][5]

Q2: How can I remove the excess chlorinating agent (e.g., thionyl chloride) after the reaction?

A2: Excess thionyl chloride and volatile byproducts like sulfur dioxide and HCl can be removed by distillation, often under reduced pressure.[7][8] To ensure complete removal, adding an anhydrous solvent such as toluene and subsequently removing it under vacuum can be effective.[9]

Q3: My purified this compound shows the presence of the corresponding carboxylic acid. What went wrong?

A3: This is a classic sign of hydrolysis. Acyl chlorides are extremely reactive towards water.[2][3][4] To prevent this, you must use meticulously dried glassware and anhydrous solvents, and perform the entire synthesis and purification under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

Q4: Can I use column chromatography to purify this compound?

A4: Standard silica gel column chromatography is generally not recommended for acyl chlorides. The water adsorbed on the silica gel can cause rapid hydrolysis of the product on the column, leading to poor recovery and contamination with the carboxylic acid.[1] If chromatography is necessary, it must be performed using anhydrous solvents and a stationary phase under strictly anhydrous conditions, which can be challenging.

Q5: How should I monitor the progress of the purification?

A5: Direct analysis of the acyl chloride by techniques like TLC on silica is problematic due to hydrolysis.[1][9] A better approach is to take a small aliquot from the reaction or a purified fraction, quench it with a nucleophile like methanol or benzylamine to form a stable ester or amide, and then analyze the resulting stable derivative by TLC, GC, or HPLC.[9]

Q6: What are the optimal storage conditions for purified this compound?

A6: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a freezer to minimize degradation.[6] Repeated opening of the container should be avoided to prevent exposure to atmospheric moisture.

Experimental Protocols

Protocol 1: High-Vacuum Distillation of this compound

This protocol describes a general procedure for the purification of a long-chain fatty acid chloride.

Objective: To purify crude this compound by removing lower-boiling impurities and non-volatile residues.

Materials:

  • Crude this compound

  • High-vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Distillation glassware (flame-dried): round-bottom flask, short-path distillation head with condenser and collection flask(s), thermometer

  • Heating mantle with a magnetic stirrer and stir bar

  • High-vacuum grease

  • Inert gas source (nitrogen or argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >120°C for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere.

  • Apparatus Assembly: Assemble the distillation apparatus. Use a short-path distillation head to minimize product loss. Lightly grease all joints with high-vacuum grease to ensure a good seal.

  • Charging the Flask: Under a positive pressure of inert gas, transfer the crude this compound into the distillation flask containing a dry magnetic stir bar.

  • System Evacuation: Begin circulating coolant through the condenser. Slowly and carefully apply vacuum from the high-vacuum pump, ensuring a cold trap is in place to protect the pump.

  • Distillation:

    • Once the system has reached the desired pressure (e.g., <1 mmHg), begin gentle stirring.

    • Slowly heat the distillation flask using the heating mantle.

    • Observe the distillation. Collect any low-boiling impurities in a separate receiving flask.

    • As the temperature rises, the desired product will begin to distill. Collect the fraction that distills at a constant temperature. This temperature is the boiling point of this compound at the recorded pressure.

  • Completion and Storage:

    • Once the product has been collected, turn off the heating and allow the system to cool to room temperature under vacuum.

    • Gently backfill the apparatus with inert gas before disconnecting the collection flask.

    • Seal the purified product under an inert atmosphere and store it in a freezer.

Illustrative Data (Boiling Points of Similar Fatty Acid Chlorides under Vacuum):

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Pressure (mmHg)
Lauroyl Chloride218.77145-14718
Palmitoyl Chloride274.90191-19215
Oleoyl Chloride300.9121510
Note: This data is illustrative for similar compounds. The exact boiling point of this compound (MW: 314.93 g/mol ) will need to be determined experimentally.

Visualizations

experimental_workflow Purification Workflow for this compound crude_product Crude 10(Z)-Nonadecenoyl Chloride distillation High-Vacuum Distillation crude_product->distillation Transfer under inert atmosphere impurities Low-Boiling Impurities & Excess Reagents distillation->impurities Distillate 1 residue Non-Volatile Residue (e.g., polymers, starting acid) distillation->residue Remains in flask pure_product Purified 10(Z)-Nonadecenoyl Chloride distillation->pure_product Distillate 2 (Constant Temp.) storage Store under Inert Gas in Freezer pure_product->storage

Caption: Workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Impure Product start Analysis Shows Impure Product check_acid Carboxylic Acid Peak Present? start->check_acid hydrolysis Probable Cause: Hydrolysis check_acid->hydrolysis Yes check_sm Starting Material Peak Present? check_acid->check_sm No recheck_conditions Action: - Use Anhydrous Solvents - Flame-Dry Glassware - Use Inert Atmosphere hydrolysis->recheck_conditions incomplete_rxn Probable Cause: Incomplete Reaction check_sm->incomplete_rxn Yes other_impurities Other Impurities check_sm->other_impurities No optimize_rxn Action: - Increase Reaction Time - Check Reagent Quality incomplete_rxn->optimize_rxn optimize_dist Action: - Improve Vacuum - Check Fraction Collection other_impurities->optimize_dist

Caption: Decision tree for troubleshooting an impure final product.

References

"common byproducts in the synthesis of 10(Z)-Nonadecenoyl chloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10(Z)-Nonadecenoyl chloride. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for converting 10(Z)-Nonadecenoic acid to this compound?

A1: The most frequently used chlorinating agents for this conversion are thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus trichloride (PCl₃).[1][2] Thionyl chloride and oxalyl chloride are often preferred as their byproducts are gaseous (SO₂, HCl, CO, CO₂) and can be readily removed from the reaction mixture.[3]

Q2: My final product is a dark color. What causes this discoloration and how can it be removed?

A2: Discoloration in the final product can be due to impurities in the starting material or side reactions occurring during the synthesis. One patented method for purification involves extraction with a carboxamide hydrohalide (like DMF hydrochloride) to remove color-imparting secondary components.[4] This can be an alternative to distillation, which may cause decomposition of the heat-sensitive acyl chloride.[5]

Q3: How can I confirm the formation of this compound?

A3: Direct analysis by methods like TLC can be challenging because the highly reactive acyl chloride may hydrolyze back to the carboxylic acid on the silica plate.[6] A common method to confirm its formation is to take a small aliquot of the reaction mixture, react it with an alcohol (e.g., methanol) to form the stable corresponding ester, and then analyze the ester by techniques like GC-MS or NMR.[6]

Q4: What are the primary byproducts I should expect when using thionyl chloride?

A4: When using thionyl chloride (SOCl₂), the main byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[3][7] This is advantageous as they can be easily removed from the reaction vessel, simplifying purification.[3]

Q5: What are the byproducts when using phosphorus trichloride (PCl₃)?

A5: The reaction of a carboxylic acid with phosphorus trichloride (PCl₃) yields phosphorous acid (H₃PO₃) as a byproduct.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Acyl Chloride Incomplete reaction.Ensure an excess of the chlorinating agent is used. Extend the reaction time or gently heat the mixture if the reaction is sluggish.
Hydrolysis of the product.The reaction must be conducted under strictly anhydrous (dry) conditions. All glassware should be oven-dried, and anhydrous solvents should be used.[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Contaminated with Starting Material (Carboxylic Acid) Incomplete reaction.Increase the molar ratio of the chlorinating agent to the carboxylic acid.
Hydrolysis during workup.Ensure all workup and purification steps are performed under anhydrous conditions. Avoid exposure to atmospheric moisture.[6][8]
Formation of an Insoluble Precipitate This can occur in certain esterification methods used as an alternative to forming the acyl chloride first (e.g., Steglich esterification).[6]If this is for a subsequent reaction, ensure the chosen solvent can dissolve all reactants and intermediates. For the acyl chloride synthesis itself, ensure the starting fatty acid is fully dissolved before adding the chlorinating agent.
Difficulty in Removing Excess Reagent High boiling point of the reagent or solvent.For excess thionyl chloride, it can be co-evaporated with a dry, inert solvent like toluene under reduced pressure.[9] Distillation under reduced pressure is a common method for purification.[1]
Product Decomposes During Purification Thermal instability of the long-chain acyl chloride.Purify via vacuum distillation at the lowest possible temperature.[2] Alternatively, consider non-distillative purification methods, such as extraction, if applicable for the specific impurities.[4] The crude product can often be used directly in the next step without purification.[6]

Experimental Protocol: Synthesis of Oleoyl Chloride using Oxalyl Chloride

While this protocol is for oleoyl chloride, the procedure is directly applicable to the synthesis of this compound from 10(Z)-Nonadecenoic acid due to their structural similarity.

Materials:

  • Oleic acid (1.0 g)

  • Hexane (anhydrous, 10 ml)

  • Oxalyl chloride (2.0 ml)

Procedure:

  • Dissolve 1.0 g of oleic acid in 10 ml of anhydrous hexane in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Add 2.0 ml of oxalyl chloride to the solution.

  • Stir the mixture under dry conditions at room temperature for 1.5 hours.

  • After the reaction is complete, evaporate the solvent and excess oxalyl chloride in vacuo.

  • The desired product, oleoyl chloride, is obtained as a colorless oil.[10]

Note: This reaction should be performed in a well-ventilated fume hood as the byproducts (HCl, CO, CO₂) are toxic.

Diagrams

G Troubleshooting Logic for Acyl Chloride Synthesis cluster_synthesis Synthesis Step cluster_issues Potential Issues cluster_solutions Solutions start Start Synthesis of This compound reaction Reaction with Chlorinating Agent (e.g., SOCl2, Oxalyl Chloride) start->reaction workup Workup and Purification reaction->workup low_yield Low Yield reaction->low_yield Problem product Final Product workup->product discoloration Product Discoloration workup->discoloration Problem contamination Contamination with Starting Material workup->contamination Problem anhydrous Ensure Anhydrous Conditions low_yield->anhydrous Cause: Hydrolysis excess_reagent Use Excess Chlorinating Agent low_yield->excess_reagent Cause: Incomplete Reaction purification Alternative Purification (e.g., Extraction) discoloration->purification Solution contamination->anhydrous Cause: Hydrolysis direct_use Use Crude Product Directly contamination->direct_use Alternative

Caption: Troubleshooting workflow for the synthesis of this compound.

G General Reaction Pathway and Byproducts cluster_reagents Chlorinating Agents cluster_byproducts Byproducts start 10(Z)-Nonadecenoic Acid (R-COOH) thionyl Thionyl Chloride (SOCl2) start->thionyl Reacts with oxalyl Oxalyl Chloride ((COCl)2) start->oxalyl Reacts with pcl3 Phosphorus Trichloride (PCl3) start->pcl3 Reacts with product This compound (R-COCl) thionyl->product so2_hcl SO2 (g) + HCl (g) thionyl->so2_hcl Produces oxalyl->product co_co2_hcl CO (g) + CO2 (g) + HCl (g) oxalyl->co_co2_hcl Produces pcl3->product h3po3 Phosphorous Acid (H3PO3) pcl3->h3po3 Produces

Caption: Common reagents and byproducts in acyl chloride synthesis.

References

Technical Support Center: Reactions of Unsaturated Acyl Chlorides with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unsaturated acyl chlorides. The following information is intended to help you anticipate and resolve common side reactions and experimental challenges.

Troubleshooting Guides

Issue 1: Low Yield of Desired Acyl Substitution Product and Formation of a Saturated Byproduct

Symptoms:

  • NMR or LC-MS analysis shows a significant amount of a byproduct where the nucleophile has added to the β-carbon of the unsaturated system, and the double bond is saturated.

  • The isolated yield of the expected amide, ester, or ketone is lower than anticipated.

Primary Cause: This issue is characteristic of a competing 1,4-conjugate addition (Michael addition) side reaction. Unsaturated acyl chlorides have two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). The nucleophile can attack either site. The preferred pathway (1,2- vs. 1,4-addition) is largely determined by the "hardness" or "softness" of the nucleophile.

  • 1,2-Addition (Desired Reaction): Attack at the carbonyl carbon, leading to the acyl substitution product. This is favored by "hard" nucleophiles.

  • 1,4-Addition (Side Reaction): Attack at the β-carbon, leading to a saturated adduct after tautomerization. This is favored by "soft" nucleophiles.

Troubleshooting Steps:

  • Evaluate the Nucleophile:

    • Hard Nucleophiles (Favor 1,2-Addition): Organolithium reagents, Grignard reagents (in the absence of copper salts), lithium aluminum hydride (LiAlH₄).[1][2]

    • Soft Nucleophiles (Favor 1,4-Addition): Organocuprates (Gilman reagents), enamines, thiols, and some secondary amines.[3]

    • Borderline Nucleophiles: Amines, alcohols, and water can exhibit both types of reactivity.

  • Modify Reaction Conditions to Favor 1,2-Addition:

    • Lower the Temperature: Running the reaction at low temperatures (e.g., -78 °C) can increase the kinetic preference for the faster 1,2-addition.

    • Use a Lewis Acid: The addition of a Lewis acid (e.g., CeCl₃, LaCl₃·2LiCl) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting 1,2-addition.[4]

    • Change the Solvent: A less polar solvent may favor 1,2-addition.

  • For Organometallic Reagents:

    • If using a Grignard reagent and observing 1,4-addition, ensure your copper salts are not contaminated.

    • If 1,4-addition is desired, the use of a Gilman reagent (R₂CuLi) is recommended.

Issue 2: Polymerization of the Reaction Mixture

Symptoms:

  • The reaction mixture becomes viscous, gelatinous, or solidifies into an intractable mass.

  • Difficulty in stirring and isolating the desired product.

  • Low yield of the desired monomeric product.

Primary Cause: Unsaturated acyl chlorides, particularly highly reactive ones like acryloyl chloride, are prone to polymerization.[5] This can be initiated by light, heat, or radical initiators, and in some cases, by the nucleophile or base itself.

Troubleshooting Steps:

  • Add a Polymerization Inhibitor: For highly reactive unsaturated acyl chlorides, the inclusion of a radical inhibitor is crucial.

    • Common inhibitors include hydroquinone, p-methoxyphenol (MEHQ), or phenothiazine.[6]

    • These should be added to the acyl chloride solution before initiating the reaction.

  • Control the Temperature:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use a controlled addition of the nucleophile or acyl chloride to manage any exotherm.

  • Work in the Dark: Protect the reaction from light, especially UV light, by wrapping the reaction vessel in aluminum foil.

  • Ensure Reagent Purity: Peroxides in solvents (like THF or diethyl ether) can initiate polymerization. Use freshly distilled or inhibitor-free solvents that have been properly stored.

Frequently Asked Questions (FAQs)

Q1: I am reacting cinnamoyl chloride with an aniline, and I am getting a mixture of the desired amide and a β-amino amide. How can I improve the selectivity for the desired amide?

A1: This is a classic case of competing 1,2- (amide formation) and 1,4- (β-amino amide formation) addition.[7] To favor the desired 1,2-addition product (the amide):

  • Lower the reaction temperature: Perform the addition of the acyl chloride to the amine solution at 0 °C or below.

  • Use a non-nucleophilic base: If a base is required to scavenge the HCl byproduct, use a sterically hindered non-nucleophilic base like triethylamine or diisopropylethylamine.

  • Control stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the aniline to ensure the acyl chloride is consumed rapidly, minimizing the time for side reactions.

Q2: Can I use a Grignard reagent to synthesize a ketone from an α,β-unsaturated acyl chloride?

A2: It is very difficult to stop the reaction at the ketone stage using a Grignard reagent. Grignard reagents are highly reactive and will typically add to the initially formed ketone to yield a tertiary alcohol.[8] Furthermore, with α,β-unsaturated systems, you may also get a mixture of 1,2- and 1,4-addition products. For the selective synthesis of a ketone, it is much better to use a less reactive organometallic reagent, such as a Gilman reagent (lithium dialkylcuprate), which will selectively perform a 1,4-addition to give a saturated ketone.

Q3: My unsaturated acyl chloride is dark and appears to have decomposed upon storage. Why did this happen and can I still use it?

A3: Unsaturated acyl chlorides are highly reactive and can be unstable, especially if they are not stored properly.[9] The dark color suggests decomposition or polymerization. This can be caused by exposure to moisture (leading to hydrolysis back to the carboxylic acid), light, or heat. It is generally not recommended to use a visibly decomposed acyl chloride as it will likely lead to low yields and a complex mixture of byproducts. It is best to freshly prepare the unsaturated acyl chloride before use or purify it by distillation under reduced pressure, making sure to include a polymerization inhibitor in the receiving flask.

Data Presentation

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Acyl Chlorides

Nucleophile TypeExample Nucleophile"Hardness"Predominant ProductNotes
Organolithiumn-BuLiHard1,2-Addition ProductHighly reactive, favors direct attack at the carbonyl.[1]
Grignard ReagentPhMgBrHard1,2-Addition ProductCan add twice to form a tertiary alcohol.[8]
Organocuprate(CH₃)₂CuLiSoft1,4-Addition ProductThe reagent of choice for conjugate addition.[1]
EnolateLithium enolate of acetoneSoft1,4-Addition ProductA classic Michael donor.[3]
AmineDiethylamineBorderline/SoftMixture of 1,2- and 1,4-Can be influenced by reaction conditions.[10]
ThiolPhSHSoft1,4-Addition ProductThiols are classic soft nucleophiles.
HydrideLiAlH₄Hard1,2-Addition ProductReduces the carbonyl to an alcohol.[2]

Experimental Protocols

Protocol 1: Minimizing 1,4-Conjugate Addition - Selective Amide Formation

Objective: To favor the 1,2-addition of an amine to an unsaturated acyl chloride to form the corresponding amide.

Materials:

  • Unsaturated acyl chloride (e.g., cinnamoyl chloride)

  • Primary or secondary amine

  • Triethylamine (Et₃N), distilled

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of the unsaturated acyl chloride (1.05 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Proceed with a standard aqueous workup to isolate the amide product.

Protocol 2: Preventing Polymerization during Acylation

Objective: To perform an acylation with a highly reactive unsaturated acyl chloride (e.g., acryloyl chloride) while minimizing polymerization.

Materials:

  • Acryloyl chloride

  • Nucleophile (e.g., an alcohol or amine)

  • p-Methoxyphenol (MEHQ) or other suitable inhibitor

  • Anhydrous, peroxide-free solvent (e.g., THF)

  • Non-nucleophilic base (e.g., pyridine or Et₃N)

Procedure:

  • Set up a flame-dried reaction vessel wrapped in aluminum foil to protect from light.

  • To a solution of the nucleophile (1.0 eq) and base (1.2 eq) in the anhydrous solvent, add a catalytic amount of MEHQ (e.g., 100 ppm).

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

  • Add the acryloyl chloride (1.1 eq) dropwise via syringe or dropping funnel. Note: Ensure the acryloyl chloride used also contains an inhibitor from the manufacturer or add a small amount.

  • Maintain the low temperature and exclusion of light throughout the reaction.

  • Monitor the reaction by TLC. Upon completion, proceed with a standard workup.

Mandatory Visualizations

Side_Reaction_Pathways Reaction Pathways of Unsaturated Acyl Chlorides Start Unsaturated Acyl Chloride + Nucleophile Nuc_Attack Nucleophilic Attack Start->Nuc_Attack Polymerization Polymerization Start->Polymerization Side Reaction Path_12 1,2-Addition (Attack at Carbonyl) Nuc_Attack->Path_12 Favored by Hard Nucleophiles Path_14 1,4-Addition (Michael Addition) Nuc_Attack->Path_14 Favored by Soft Nucleophiles Product_12 Desired Acyl Substitution Product Path_12->Product_12 Product_14 Saturated Adduct (Side Product) Path_14->Product_14 Hard_Nuc Hard Nucleophiles (e.g., R-Li, Grignards) Hard_Nuc->Path_12 Soft_Nuc Soft Nucleophiles (e.g., R2CuLi, Thiols) Soft_Nuc->Path_14 Initiators Initiators (Heat, Light, Radicals) Initiators->Polymerization

Caption: Competing reaction pathways for unsaturated acyl chlorides.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of Desired Product Check_Byproducts Analyze Byproducts (NMR, LC-MS) Start->Check_Byproducts Saturated_Adduct Saturated Adduct (1,4-Addition)? Check_Byproducts->Saturated_Adduct Polymer Polymerization? Saturated_Adduct->Polymer No Solution_14 Optimize for 1,2-Addition: - Lower Temperature - Use Lewis Acid - Check Nucleophile 'Hardness' Saturated_Adduct->Solution_14 Yes Solution_Polymer Prevent Polymerization: - Add Inhibitor - Exclude Light - Lower Temperature - Use Pure Solvents Polymer->Solution_Polymer Yes Other_Issues Other Issues? (e.g., Hydrolysis) Polymer->Other_Issues No Solution_Other - Use Anhydrous Conditions - Check Reagent Purity Other_Issues->Solution_Other Yes

Caption: A logical workflow for troubleshooting low product yield.

References

"detection of impurities in 10(Z)-Nonadecenoyl chloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of impurities in 10(Z)-Nonadecenoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities in this compound include:

  • 10(Z)-Nonadecenoic acid: This can be present as unreacted starting material from the synthesis or as a result of hydrolysis from exposure to moisture.

  • Geometric Isomer (10(E)-Nonadecenoyl chloride): The trans-isomer can form during the synthesis process.

  • Positional Isomers: Isomers where the double bond is at a different position along the carbon chain may also be present.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, chloroform, hexane, toluene) may remain in the final product.[1][2]

  • Reagent-Derived Impurities: Byproducts from the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) can sometimes be found.

Q2: My this compound sample has degraded. What is the likely cause?

A2: this compound is highly reactive and susceptible to hydrolysis. The most common cause of degradation is exposure to moisture, which converts the acyl chloride back to the corresponding carboxylic acid, 10(Z)-Nonadecenoic acid. To prevent this, it is crucial to handle and store the compound under strictly anhydrous (dry) conditions, preferably under an inert atmosphere like argon or nitrogen.

Q3: How can I get a quick purity check of my sample?

A3: For a rapid assessment of purity, Infrared (IR) Spectroscopy can be useful. The presence of a strong carbonyl (C=O) stretch for the acyl chloride and the absence or minimal presence of a broad hydroxyl (-OH) band characteristic of a carboxylic acid can provide a quick qualitative purity check. However, for quantitative analysis and detection of other impurities, more sophisticated techniques like GC-MS, HPLC, or qNMR are necessary.

Q4: Which analytical technique is best for quantifying the geometric isomer (E-isomer)?

A4: High-Performance Liquid Chromatography (HPLC), particularly with a specialized column like a silver-ion or certain C18 columns, is the preferred method for separating and quantifying geometric isomers (cis/trans) of unsaturated fatty acids and their derivatives.[3][4] Gas Chromatography (GC) can also be used, but achieving good separation of cis and trans isomers can be more challenging and may require specific column phases and temperature programs.

Q5: Can I use Nuclear Magnetic Resonance (NMR) to determine the purity of this compound?

A5: Yes, quantitative NMR (qNMR) is a powerful technique for purity assessment.[5] It allows for the direct quantification of the main compound against a certified internal standard. Furthermore, ¹H and ¹³C NMR can help identify and quantify specific impurities, such as the corresponding carboxylic acid or residual solvents, as their signals will be distinct from the acyl chloride.[5][6]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
No peak or very small peak for the derivatized acyl chloride. Incomplete derivatization reaction.Ensure the derivatization reagent is fresh and the reaction conditions (time, temperature, pH) are optimal. Check for the presence of moisture, which can consume the acyl chloride.
Degradation of the sample.Prepare fresh samples and derivatize them immediately. Ensure all solvents and vials are anhydrous.
Peak tailing for the analyte. Interaction with active sites on the column.Use a high-purity silica column. Add a small amount of a competing agent like triethylamine to the mobile phase. Ensure the sample is fully dissolved in the mobile phase.[7]
Column overload.Reduce the injection volume or dilute the sample.
Variable retention times. Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[8][9]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[9]
Column not properly equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[9]
Poor resolution between the Z and E isomers. Inappropriate column or mobile phase.Use a column with high shape selectivity, such as a silver-ion or a specialized C18 column. Optimize the mobile phase composition, particularly the organic solvent ratio.
GC-MS Analysis Troubleshooting
Problem Possible Cause Solution
Broad or tailing peaks. Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column. Consider derivatizing the sample to a more stable ester to improve peak shape.
Sample degradation in the hot injector.Lower the injector temperature. Use a faster injection speed.
Ghost peaks appearing in subsequent runs. Carryover from a previous injection.Clean the syringe and the GC inlet. Run a blank solvent injection to wash the column.
Column bleed at high temperatures.Ensure the column is not heated above its maximum operating temperature. Condition the column according to the manufacturer's instructions.
Difficulty in detecting the acyl chloride directly. High reactivity and thermal instability.Derivatize the acyl chloride to its corresponding methyl or ethyl ester, which is more stable and provides better chromatographic performance.

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS (after Derivatization to Methyl Ester)

This method is suitable for determining the overall purity and identifying volatile impurities, including positional and some geometric isomers.

  • Derivatization:

    • Carefully weigh approximately 5 mg of this compound into a clean, dry vial.

    • Add 1 mL of anhydrous methanol.

    • Cap the vial tightly and heat at 60°C for 30 minutes to convert the acyl chloride to its methyl ester.

    • Cool the solution to room temperature.

    • Dilute the sample with hexane for injection.

  • GC-MS Conditions:

    • GC System: Gas chromatograph coupled to a Mass Spectrometer.

    • Column: SP-2560 or similar high-polarity capillary column (e.g., 100 m x 0.25 mm, 0.20 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 minutes.

      • Ramp to 240°C at 4°C/minute.

      • Hold at 240°C for 20 minutes.

    • MS Detector:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak for 10(Z)-Nonadecenoyl methyl ester based on its retention time and mass spectrum.

    • Analyze other peaks for potential impurities by comparing their mass spectra with libraries (e.g., NIST).

    • Quantify purity based on the relative peak area percentage.

Protocol 2: Detection of Residual Solvents by Headspace GC-MS

This protocol is designed for the detection and quantification of volatile organic solvents.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a headspace vial.

    • Add 1 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO) that is free from the solvents being analyzed.

    • Add an internal standard if quantitative analysis is required.

    • Seal the vial tightly.

  • Headspace GC-MS Conditions:

    • Headspace Sampler:

      • Vial Equilibration Temperature: 80°C.

      • Vial Equilibration Time: 20 minutes.

      • Loop Temperature: 90°C.

      • Transfer Line Temperature: 100°C.

    • GC-MS System:

      • Column: DB-624 or similar (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

      • Carrier Gas: Helium.

      • Inlet Temperature: 200°C.

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 5 minutes.

        • Ramp to 240°C at 10°C/minute.

        • Hold at 240°C for 5 minutes.

      • MS Detector: Scan mode (m/z 35-300) for identification. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity.

  • Data Analysis:

    • Identify residual solvents by comparing their retention times and mass spectra with those of known standards.

    • Quantify based on a calibration curve prepared with standard solutions of the expected solvents.

Quantitative Data Summary

Table 1: Typical Performance of Analytical Methods for Acyl Chloride Analysis

ParameterHPLC with DerivatizationGC-MS (after derivatization)qNMR
Primary Use Purity, Geometric IsomersPurity, Volatile Impurities, Positional IsomersAbsolute Purity, Structural Confirmation
Limit of Detection (LOD) ~0.01-0.03 µg/mL~1-10 ng/mLDependent on concentration and internal standard
Limit of Quantitation (LOQ) ~0.03-0.08 µg/mL~5-50 ng/mLDependent on concentration and internal standard
Precision (%RSD) < 2%< 5%< 1%
Key Advantage Excellent for geometric isomer separation.High sensitivity and separation efficiency for complex mixtures.No need for specific reference standards of impurities; provides structural information.
Key Disadvantage Requires derivatization; indirect analysis.Can be thermally destructive for some compounds; derivatization often needed.Lower sensitivity than chromatographic methods; requires a high-field NMR.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_impurities Impurity Detection sample 10(Z)-Nonadecenoyl chloride Sample gcms GC-MS sample->gcms Analyze hplc HPLC sample->hplc Analyze qnmr qNMR sample->qnmr Analyze hs_gcms Headspace GC-MS sample->hs_gcms Analyze isomers Geometric & Positional Isomers gcms->isomers acid Carboxylic Acid gcms->acid purity Overall Purity gcms->purity hplc->isomers hplc->acid hplc->purity qnmr->acid solvents Residual Solvents qnmr->solvents qnmr->purity hs_gcms->solvents troubleshooting_logic cluster_check Initial Checks cluster_identify Identification cluster_result Conclusion start Unexpected Peak in Chromatogram check_blank Run Blank Solvent Injection start->check_blank Step 1 identify_ms Analyze Mass Spectrum (GC-MS) start->identify_ms If GC-MS identify_nmr Acquire NMR Spectrum start->identify_nmr If available check_retention Compare Retention Time with Standards check_blank->check_retention Peak Disappears is_carryover Carryover from Previous Injection check_blank->is_carryover Peak Persists? is_isomer Geometric/Positional Isomer check_retention->is_isomer is_acid Hydrolysis Product (Carboxylic Acid) check_retention->is_acid identify_ms->is_isomer identify_ms->is_acid is_solvent Residual Solvent identify_ms->is_solvent identify_nmr->is_acid identify_nmr->is_solvent

References

Validation & Comparative

A Comparative Guide to C18 and C19 Unsaturated Acyl Chlorides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, synthesis, reactivity, and applications of C18 and C19 unsaturated acyl chlorides, supported by experimental data.

This guide provides a detailed comparison of two long-chain unsaturated acyl chlorides: the C18 representative, oleoyl chloride ((9Z)-octadec-9-enoyl chloride), and a C19 analogue, 10(Z)-nonadecenoyl chloride. As crucial reactive intermediates in organic synthesis, their distinct properties arising from the single-carbon difference in chain length can significantly influence their application in various fields, particularly in the development of pharmaceuticals and other bioactive molecules.

Physicochemical Properties

PropertyOleoyl Chloride (C18)This compound (C19)
Molecular Formula C₁₈H₃₃ClO[1]C₁₉H₃₅ClO[2]
Molecular Weight 300.91 g/mol [1][3]314.93 g/mol [2]
Appearance Colorless to pale yellow liquid[1]Liquid (at room temperature)
Boiling Point 193 °C at 4 mmHg[4]Not available
Density 0.91 g/mL at 25 °C[3][4]Not available
Refractive Index n20/D 1.463 (lit.)[4]Not available
Solubility Soluble in organic solvents like ethanol and acetone; insoluble in water[1].Expected to have similar solubility to oleoyl chloride.

Synthesis and Experimental Protocols

The synthesis of both C18 and C19 unsaturated acyl chlorides typically involves the conversion of the corresponding carboxylic acid using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃)[5]. The choice of reagent can depend on the desired purity, reaction conditions, and ease of byproduct removal[5].

General Experimental Workflow for the Synthesis of Unsaturated Acyl Chlorides

SynthesisWorkflow General Synthesis of Unsaturated Acyl Chlorides CarboxylicAcid Unsaturated Carboxylic Acid (e.g., Oleic Acid or 10-Nonadecenoic Acid) ReactionMixture Reaction Mixture CarboxylicAcid->ReactionMixture ChlorinatingAgent Chlorinating Agent (e.g., Oxalyl Chloride, Thionyl Chloride) ChlorinatingAgent->ReactionMixture Solvent Anhydrous Solvent (e.g., Hexane, Dichloromethane) Solvent->ReactionMixture Stirring Stirring under Anhydrous Conditions ReactionMixture->Stirring Evaporation Evaporation in vacuo Stirring->Evaporation Product Unsaturated Acyl Chloride (Crude Product) Evaporation->Product Purification Distillation (optional) Product->Purification FinalProduct Purified Unsaturated Acyl Chloride Purification->FinalProduct

Caption: General workflow for the synthesis of unsaturated acyl chlorides.

Experimental Protocol for the Synthesis of Oleoyl Chloride

A common laboratory-scale synthesis of oleoyl chloride involves the reaction of oleic acid with oxalyl chloride[6].

Materials:

  • Oleic acid (1.0 g)

  • Oxalyl chloride (2.0 mL)

  • Hexane (10 mL)

Procedure:

  • Dissolve 1.0 g of oleic acid in 10 mL of hexane in a round-bottom flask.

  • Add 2.0 mL of oxalyl chloride to the solution.

  • Stir the mixture under dry conditions (e.g., under a nitrogen atmosphere) for 1.5 hours at room temperature.

  • Remove the solvent and excess oxalyl chloride by evaporation in vacuo.

  • The resulting product is oleoyl chloride as a colorless oil[6].

Reactivity and Applications

Both C18 and C19 unsaturated acyl chlorides are highly reactive compounds due to the electrophilic nature of the carbonyl carbon, making them valuable intermediates in organic synthesis[4][7]. They readily undergo nucleophilic acyl substitution with a variety of nucleophiles, such as alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively[4].

The primary difference in reactivity between the two would likely be subtle and related to steric hindrance and lipophilicity. The longer carbon chain of the C19 acyl chloride may slightly increase its lipophilicity, which could be advantageous in reactions involving nonpolar substrates or for enhancing the lipid solubility of resulting drug molecules.

Applications in Drug Development:

  • Prodrug Synthesis: The high reactivity of these acyl chlorides allows for their use in the synthesis of prodrugs, where a bioactive molecule is temporarily modified to improve its pharmacokinetic properties, such as absorption or distribution[8].

  • Lipid-Based Drug Delivery: The long unsaturated alkyl chains are ideal for creating lipid-based drug delivery systems, such as liposomes or nanoparticles, to enhance the delivery of therapeutic agents.

  • Bioactive Molecule Synthesis: They serve as building blocks for the synthesis of a wide range of bioactive molecules where a long, unsaturated lipid tail is required for biological activity. Oleoyl chloride, for instance, is used in the preparation of antiviral nucleoside phosphoramidate prodrugs[4].

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of these acyl chlorides.

Oleoyl Chloride (C18)
  • ¹H NMR: The proton NMR spectrum of oleoyl chloride is characterized by signals corresponding to the terminal methyl protons, the numerous methylene protons of the alkyl chain, the vinyl protons of the cis-double bond (typically around 5.3 ppm), and the methylene protons adjacent to the carbonyl group[2][9].

  • ¹³C NMR: The carbon NMR spectrum shows signals for the carbonyl carbon, the two olefinic carbons, and the various carbons of the long alkyl chain.

  • IR Spectroscopy: The infrared spectrum of oleoyl chloride exhibits a strong characteristic absorption band for the C=O stretching of the acyl chloride functional group around 1800 cm⁻¹[10].

Note: Specific NMR and IR spectra for this compound are not available in the public domain. However, the spectra are expected to be very similar to those of oleoyl chloride, with minor shifts in the signals of the carbons and protons near the terminus of the alkyl chain.

Safety and Handling

Both oleoyl chloride and, by extension, this compound are corrosive and moisture-sensitive compounds. They should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood[11][12]. These compounds react with water to produce hydrochloric acid and should be stored in a cool, dry place under an inert atmosphere[11].

Signaling Pathways and Experimental Workflows

The involvement of these specific acyl chlorides in signaling pathways is not well-documented. However, their derivatives, such as amides (e.g., oleamide), are known to play roles in various biological processes. The following diagram illustrates a general workflow for investigating the effect of a synthesized acyl chloride derivative on a hypothetical signaling pathway.

SignalingPathwayWorkflow Workflow for Investigating Bioactivity of Acyl Chloride Derivatives cluster_synthesis Synthesis cluster_bioassay Biological Assay cluster_results Results and Interpretation AcylChloride C18/C19 Unsaturated Acyl Chloride Derivative Synthesized Derivative (Ester or Amide) AcylChloride->Derivative Nucleophile Bioactive Molecule (with -OH or -NH2) Nucleophile->Derivative Treatment Treatment with Synthesized Derivative Derivative->Treatment CellCulture Cell Culture (e.g., Cancer cell line) CellCulture->Treatment Incubation Incubation Period Treatment->Incubation Analysis Analysis of Signaling Pathway Components (e.g., Western Blot, qPCR) Incubation->Analysis Data Data Acquisition Analysis->Data Interpretation Interpretation of Pathway Modulation Data->Interpretation

Caption: Workflow for synthesizing and evaluating the bioactivity of acyl chloride derivatives.

References

A Comparative Guide to the Structural Confirmation of 10(Z)-Nonadecenoyl Amides by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 10(Z)-nonadecenoyl amides, a class of long-chain unsaturated fatty acid amides. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods to assist researchers in the comprehensive characterization of these molecules.

Introduction to NMR-based Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules like 10(Z)-nonadecenoyl amides.[1] It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of double bonds. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete structural assignment can be achieved.

The primary methods employed are:

  • ¹H NMR: Determines the number and type of hydrogen atoms.

  • ¹³C NMR: Identifies the number and type of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms within the molecule.

Performance Comparison: NMR Analysis of 10(Z)-Nonadecenoyl Amide

The structural confirmation of a 10(Z)-nonadecenoyl amide relies on identifying key signals corresponding to the amide headgroup, the long aliphatic chain, and, crucially, the position and Z-configuration of the carbon-carbon double bond.

Data Presentation: Expected NMR Signals

The following tables summarize the expected quantitative NMR data for a representative 10(Z)-nonadecenoyl amide (assuming a primary amide for simplicity). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for 10(Z)-Nonadecenoyl Amide in CDCl₃

Atom Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
NH₂ ~5.5 - 6.5 Broad Singlet - Amide Protons
H-10, H-11 ~5.35 Multiplet J ≈ 10-12 Olefinic Protons (Z-config)
H-2 ~2.22 Triplet J ≈ 7.5 α-Methylene Protons
H-9, H-12 ~2.03 Multiplet - Allylic Protons[2]
H-3 ~1.65 Multiplet - β-Methylene Protons[3]
H-4 to H-8, H-13 to H-18 ~1.25 Broad Multiplet - Aliphatic Chain Protons[3]

| H-19 | ~0.88 | Triplet | J ≈ 7.0 | Terminal Methyl Protons[3] |

Table 2: Predicted ¹³C NMR Data for 10(Z)-Nonadecenoyl Amide in CDCl₃

Atom Position Chemical Shift (δ, ppm) Assignment
C-1 ~175.9 Amide Carbonyl[3]
C-10, C-11 ~129.8 Olefinic Carbons[3]
C-2 ~36.0 α-Methylene Carbon[3]
C-18 ~31.9 Methylene Carbon (ω-2)
C-4 to C-8, C-13 to C-17 ~29.1 - 29.7 Aliphatic Chain Carbons[3]
C-9, C-12 ~27.2 Allylic Carbons
C-3 ~25.6 β-Methylene Carbon[3]

| C-19 | ~14.1 | Terminal Methyl Carbon[3] |

Table 3: Key 2D NMR Correlations for Structural Confirmation

Experiment Correlation From Correlation To Significance
COSY H-10 / H-11 (Olefinic) H-9 / H-12 (Allylic) Confirms connectivity around the double bond.[2]
H-2 (α-CH₂) H-3 (β-CH₂) Confirms connectivity near the amide group.
H-18 (ω-2 CH₂) H-19 (ω-CH₃) Confirms the terminal methyl group.
HSQC δH ~5.35 δC ~129.8 Links olefinic protons to their carbons.[1][2]
δH ~2.22 δC ~36.0 Links α-protons to their carbon.
δH ~2.03 δC ~27.2 Links allylic protons to their carbons.
HMBC H-10 / H-11 (Olefinic) C-9 / C-12 (Allylic) & C-8 / C-13 Establishes the precise position of the double bond.[2]
H-2 (α-CH₂) C-1 (C=O), C-3, C-4 Confirms the α-position relative to the carbonyl.

| | H-9 / H-12 (Allylic) | C-10 / C-11 (Olefinic) | Provides further confirmation of the double bond position.[2] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key NMR experiments.

1. Sample Preparation:

  • Dissolve 5-10 mg of the 10(Z)-nonadecenoyl amide sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if absolute chemical shift referencing is required.[4]

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition: Spectra can be recorded on a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2-5 seconds (a longer delay may be needed for full quantitation of quaternary carbons).[6]

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard gradient-selected (cosygpmfph).

    • Dimensions: 2048 (F2) x 256 (F1) data points.

    • Number of Scans: 4-8 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard gradient-selected, phase-sensitive (hsqcedetgpsisp2.3).

    • Dimensions: 1024 (F2) x 256 (F1) data points.[1]

    • Number of Scans: 8-16 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard gradient-selected (hmbcgplpndqf).

    • Dimensions: 2048 (F2) x 256 (F1) data points.

    • Number of Scans: 16-32 per increment.

Comparison with Alternative Methods

While NMR is powerful for structural determination, other methods can provide complementary information.

MethodAdvantagesDisadvantagesApplication for 10(Z)-Nonadecenoyl Amides
NMR Spectroscopy Non-destructive; provides unambiguous structural connectivity and stereochemistry (e.g., Z/E isomers); requires minimal sample preparation.[1]Lower sensitivity compared to MS; can be time-consuming for complex mixtures or very low concentrations.Gold Standard: Unrivaled for complete de novo structure confirmation, especially for determining double bond geometry.
Mass Spectrometry (MS) Extremely high sensitivity; provides accurate molecular weight and fragmentation patterns useful for identification.Does not typically distinguish between isomers (e.g., positional or stereoisomers) without specialized techniques; may require derivatization.Excellent for Confirmation: Confirms molecular formula and can suggest fragmentation patterns consistent with the structure. Often coupled with GC or LC.
Gas Chromatography (GC) Excellent separation of volatile compounds; provides quantitative information on purity and composition.[6]Requires sample to be volatile, often necessitating chemical derivatization (e.g., to fatty acid methyl esters), which alters the original molecule.[6][7]Useful for Purity/Quantification: Can determine the purity of the starting fatty acid or the final amide product, but less ideal for direct structural confirmation of the amide.
Infrared (IR) Spectroscopy Fast and simple; provides information on functional groups present (e.g., amide C=O and N-H stretches).[8]Provides limited information on the overall molecular structure and no information on stereochemistry.Good for Functional Group ID: Quickly confirms the presence of the amide functional group.

Mandatory Visualization

The logical workflow for confirming the structure of 10(Z)-nonadecenoyl amide using a suite of NMR experiments is depicted below. This process systematically builds the molecular structure from individual pieces of data.

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_data Data Interpretation H1_NMR 1. Acquire ¹H NMR C13_NMR 2. Acquire ¹³C NMR Identify_FG A. Identify Functional Groups (Amide, Olefin, Alkyl) H1_NMR->Identify_FG C13_NMR->Identify_FG COSY 3. Acquire COSY HSQC 4. Acquire HSQC Connect_HH B. Establish H-H Connectivity (COSY) COSY->Connect_HH HMBC 5. Acquire HMBC Connect_CH C. Link Protons to Carbons (HSQC) HSQC->Connect_CH Build_Framework D. Assemble Carbon Skeleton (HMBC) HMBC->Build_Framework Identify_FG->Connect_HH Connect_HH->Connect_CH Connect_CH->Build_Framework Final_Structure Final Structural Confirmation: 10(Z)-Nonadecenoyl Amide Build_Framework->Final_Structure

Caption: Workflow for NMR-based structural confirmation.

Conclusion

The structural confirmation of 10(Z)-nonadecenoyl amides is robustly achieved through a synergistic application of 1D and 2D NMR techniques. While methods like MS and GC offer valuable complementary data regarding molecular weight and purity, only a full suite of NMR experiments can provide the unambiguous atom-by-atom connectivity and critical stereochemical details required for complete characterization. The protocols and comparative data presented herein serve as a comprehensive guide for researchers working on the synthesis and analysis of long-chain fatty acid amides.

References

Comparative Biological Activities of 10(Z)-Nonadecenoyl Derivatives and Their Parent Fatty Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the biological activities of 10(Z)-nonadecenoyl derivatives versus their parent fatty acid, 10(Z)-nonadecenoic acid. While the parent fatty acid has been the subject of some investigation, research into its derivatives remains limited, precluding a data-driven comparison of their respective biological effects.

Biological Profile of 10(Z)-Nonadecenoic Acid

10(Z)-Nonadecenoic acid, a monounsaturated fatty acid, has demonstrated several biological activities of interest to the research community. Primarily, it has been investigated for its potential anti-tumor and anti-inflammatory properties.

Anti-Tumor Activity: Studies have indicated that 10(Z)-nonadecenoic acid may possess anti-proliferative effects against certain cancer cell lines. For instance, it has been reported to inhibit the proliferation of HL-60 human promyelocytic leukemia cells.[1] The proposed mechanism for this activity involves the inhibition of p53, a critical tumor suppressor protein.[1]

Anti-Inflammatory Effects: There is also evidence to suggest that 10(Z)-nonadecenoic acid exhibits anti-inflammatory properties. It has been shown to prevent the production of tumor necrosis factor-alpha (TNF-α) in mouse macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[1]

The Unexplored Landscape of 10(Z)-Nonadecenoyl Derivatives

Despite the documented bioactivities of the parent fatty acid, there is a significant gap in the scientific literature regarding the synthesis and biological evaluation of its derivatives. Extensive searches for common fatty acid derivatives, such as 10(Z)-nonadecenoyl ethanolamide and 10(Z)-nonadecenoyl dopamine, did not yield any studies that directly compare their biological activities to 10(Z)-nonadecenoic acid.

This lack of available data prevents the construction of a comparative guide based on experimental evidence as requested. Consequently, it is not possible at this time to provide a quantitative comparison of the biological performance of 10(Z)-nonadecenoyl derivatives against their parent fatty acid. Further research is required to synthesize these derivatives and systematically evaluate their biological effects in various assays to understand the structure-activity relationships and potential therapeutic applications.

Future Directions

To address the current knowledge gap, future research should focus on the following areas:

  • Synthesis of a library of 10(Z)-nonadecenoyl derivatives: This would include amides, esters, and other modifications to the carboxylic acid headgroup.

  • In vitro and in vivo biological screening: The synthesized derivatives should be tested alongside the parent fatty acid in a panel of assays to assess their anti-inflammatory, anti-cancer, and other relevant biological activities.

  • Mechanistic studies: For any active derivatives identified, further investigations into their molecular mechanisms of action would be crucial.

Such studies would provide the necessary data to construct a comprehensive comparison and could potentially lead to the discovery of novel therapeutic agents with improved potency and selectivity compared to the parent fatty acid.

References

Comparative Stability of Saturated vs. Unsaturated Acyl Chlorides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the chemical stability of saturated and unsaturated acyl chlorides, offering valuable insights for researchers, scientists, and professionals in drug development. Acyl chlorides are highly reactive chemical intermediates, and understanding their relative stability is crucial for optimizing reaction conditions, storage, and handling. This document synthesizes available data on their susceptibility to hydrolysis and thermal decomposition, supplemented by detailed experimental protocols and mechanistic diagrams.

Executive Summary

Acyl chlorides are among the most reactive of carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. Their stability is a critical factor in their synthetic utility. This guide establishes that saturated acyl chlorides are generally more stable than their unsaturated counterparts . This difference in stability can be attributed to the presence of the electron-rich carbon-carbon double or triple bond in unsaturated acyl chlorides, which influences the electrophilicity of the carbonyl carbon and can participate in side reactions.

Comparative Stability Data

While extensive quantitative data directly comparing a wide range of saturated and unsaturated acyl chlorides is limited due to their high reactivity, the general principles of organic chemistry and available literature suggest a clear trend. The enhanced reactivity of unsaturated acyl chlorides is a key consideration for their use in synthesis.

Acyl Chloride TypeGeneral StructureKey Structural FeatureRelative StabilityPrimary Degradation Pathway
Saturated R-COCl (R = alkyl group)Only single bonds in the R groupMore StableHydrolysis
Unsaturated R-COCl (R = alkenyl/alkynyl group)Contains at least one C=C or C≡C bondLess StableHydrolysis, Polymerization, Addition Reactions

Factors Influencing Acyl Chloride Stability

The stability of an acyl chloride is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by several factors, as illustrated in the diagram below.

G Factors Influencing Acyl Chloride Stability cluster_factors Influencing Factors cluster_properties Resulting Properties cluster_comparison Saturated vs. Unsaturated cluster_saturated Saturated (e.g., Alkanoyl Chlorides) cluster_unsaturated Unsaturated (e.g., Alkenoyl Chlorides) Electronic Effects Electronic Effects Carbonyl Electrophilicity Carbonyl Electrophilicity Electronic Effects->Carbonyl Electrophilicity Inductive/Resonance Effects Steric Hindrance Steric Hindrance Steric Hindrance->Carbonyl Electrophilicity Shielding of Carbonyl Carbon Conjugation/Resonance Conjugation/Resonance Conjugation/Resonance->Carbonyl Electrophilicity Delocalization of Electrons Overall Stability Overall Stability Carbonyl Electrophilicity->Overall Stability Determines Reactivity Alkyl Group (EDG) Alkyl Group (Electron Donating) Lower Electrophilicity_S Lower Carbonyl Electrophilicity Alkyl Group (EDG)->Lower Electrophilicity_S Higher Stability_S Higher Relative Stability Lower Electrophilicity_S->Higher Stability_S Higher Stability_S->Overall Stability Pi Bond Pi Bond (Electron Rich) Higher Reactivity_U Higher Overall Reactivity Pi Bond->Higher Reactivity_U Site for side reactions Potential for Conjugation Potential for Conjugation Potential for Conjugation->Higher Reactivity_U Can influence stability Higher Reactivity_U->Overall Stability G Acyl_Chloride Acyl Chloride (R-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Product Substituted Product (R-CO-Nu) Tetrahedral_Intermediate->Product Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Proton Transfer

A Comparative Guide to the Characterization of Long-Chain Acylcarnitines: A Focus on 10(Z)-Nonadecenoyl-L-carnitine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Long-chain acylcarnitines are formed via the esterification of L-carnitine with long-chain fatty acids. This conversion is a critical step in the carnitine shuttle, a process that is essential for mitochondrial energy production. The accumulation of specific LCACs in plasma and tissues can serve as biomarkers for various metabolic diseases. This guide focuses on the characterization of LCACs, using Oleoyl-L-carnitine and Linoleoyl-L-carnitine as representative examples to infer the properties and analytical behavior of 10(Z)-Nonadecenoyl-L-carnitine.

Physicochemical Properties

A fundamental aspect of characterizing any molecule is the determination of its physicochemical properties. These properties influence a compound's biological activity, stability, and analytical behavior. The following table summarizes the key physicochemical properties of Oleoyl-L-carnitine and Linoleoyl-L-carnitine.

PropertyOleoyl-L-carnitineLinoleoyl-L-carnitine10(Z)-Nonadecenoyl-L-carnitine (Predicted)
Molecular Formula C₂₅H₄₇NO₄C₂₅H₄₅NO₄[1]C₂₆H₄₉NO₄
Molecular Weight 425.64 g/mol 423.6 g/mol 439.67 g/mol
Appearance Solid[2]Viscous solid[1]Solid (Expected)
Melting Point Data not availableData not availableData not available
Solubility DMF: 20 mg/mL, DMSO: 15 mg/mL, Ethanol: 20 mg/mL[2][3]DMF: 20 mg/mL, DMSO: 10 mg/mL, Ethanol: 20 mg/mL, Methanol: Slightly solubleSimilar to analogs (Expected)

Experimental Protocols

Accurate characterization of long-chain acylcarnitines relies on robust and well-defined experimental protocols for their synthesis and analysis.

Synthesis of Long-Chain Acylcarnitines

A general and effective method for the synthesis of long-chain acylcarnitines involves the esterification of L-carnitine with the corresponding fatty acyl chloride.[4]

Materials:

  • L-carnitine hydrochloride

  • Thionyl chloride

  • The desired long-chain fatty acid (e.g., oleic acid, linoleic acid)

  • Trichloroacetic acid

  • Cold diethyl ether

  • n-butanol

  • Acetyl chloride

Procedure:

  • Activation of the Fatty Acid: The long-chain fatty acid is converted to its more reactive acyl chloride. This is achieved by reacting the fatty acid with thionyl chloride. The reaction is typically carried out at an elevated temperature (e.g., 70°C) with continuous shaking for several hours.[4]

  • Esterification: L-carnitine hydrochloride, dissolved in a suitable solvent like trichloroacetic acid, is added to the fatty acyl chloride.[4] The mixture is incubated at a moderate temperature (e.g., 45°C) for an extended period (e.g., 18 hours) to facilitate the esterification reaction.[4]

  • Purification: The synthesized acylcarnitine is precipitated and washed multiple times with a non-polar solvent such as cold diethyl ether to remove unreacted starting materials and byproducts.[4] For analytical purposes requiring butyl-ester derivatives, the purified acylcarnitine can be further treated with n-butanol containing acetyl chloride.[4]

Analytical Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for the identification and quantification of acylcarnitines.[5]

Instrumentation:

  • Liquid chromatography system (for separation of isomers)

  • Electrospray ionization (ESI) source

  • Tandem mass spectrometer (e.g., triple quadrupole or QTOF)

Sample Preparation:

  • Biological samples (plasma, tissue homogenates) are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile).

  • The supernatant is then dried and can be derivatized (e.g., butylation) to improve chromatographic separation and ionization efficiency.[4]

Data Acquisition:

  • Acylcarnitines are typically analyzed in positive ion mode.

  • A characteristic fragmentation pattern for long-chain acylcarnitines is the neutral loss of trimethylamine (59 Da) from the precursor ion.

  • Another key diagnostic fragment ion is observed at m/z 85, corresponding to the [C₄H₅O₂]⁺ fragment from the carnitine moiety.

Workflow for Mass Spectrometry Analysis:

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Derivatization Derivatization (Optional) Precipitation->Derivatization LC Liquid Chromatography Derivatization->LC ESI Electrospray Ionization LC->ESI MS1 MS1 (Precursor Ion Scan) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 (Product Ion Scan) CID->MS2 Identification Identification (m/z, fragmentation) MS2->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the analysis of long-chain acylcarnitines by LC-MS/MS.

Expected ¹H NMR Chemical Shifts (in D₂O):

ProtonsL-Carnitine MoietyOleoyl/Linoleoyl Moiety
-N⁺(CH₃)₃ ~3.2 ppm (singlet)[6]-
-CH₂-N⁺- ~3.4 ppm (multiplet)[6]-
-CH(OH)- ~4.5 ppm (multiplet)[6]-
-CH₂-COOH ~2.4 ppm (multiplet)[6]-
Olefinic (-CH=CH-) -~5.3 ppm (multiplet)
Allylic (-CH₂-CH=CH-) -~2.0 ppm (multiplet)
Methylene (-CH₂-)n -~1.3 ppm (multiplet)
Terminal Methyl (-CH₃) -~0.9 ppm (triplet)

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Biological Activity and Signaling Pathways

Long-chain acylcarnitines are not merely intermediates in metabolism; they also possess biological activity and can modulate cellular signaling pathways. Elevated levels of LCACs have been shown to activate pro-inflammatory and cell stress signaling cascades.

Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies have demonstrated that long-chain acylcarnitines, such as palmitoylcarnitine (C16:0), can induce the phosphorylation and activation of key components of the MAPK signaling pathway, including p38, JNK, and ERK.[7] This activation can lead to the production of pro-inflammatory cytokines like IL-6.[7]

Signaling Pathway Diagram:

MAPK_Pathway LCAC Long-Chain Acylcarnitine Receptor Cell Surface Receptor (Proposed) LCAC->Receptor MAPKKK MAPKKK (e.g., ASK1, MEKK) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Inflammation Inflammatory Response (e.g., IL-6 production) TranscriptionFactors->Inflammation

Caption: Activation of the MAPK signaling pathway by long-chain acylcarnitines.

Conclusion

The characterization of long-chain acylcarnitines is essential for advancing our understanding of metabolic diseases. While direct experimental data for 10(Z)-Nonadecenoyl-L-carnitine remains to be established, this guide provides a robust comparative framework based on the well-characterized analogs, Oleoyl-L-carnitine and Linoleoyl-L-carnitine. The presented physicochemical data, detailed experimental protocols for synthesis and analysis, and insights into their biological activities offer a valuable starting point for researchers investigating this and other novel long-chain acylcarnitines. The methodologies and expected analytical outcomes detailed herein will facilitate the comprehensive characterization of these important biomolecules and their roles in health and disease.

References

Comparative Guide to Cross-Reactivity of Antibodies Raised Against 10(Z)-Nonadecenoyl Haptens

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, specific cross-reactivity studies for antibodies raised against 10(Z)-nonadecenoyl haptens are not publicly available. This guide therefore provides a comprehensive framework and best-practice methodologies based on established principles of hapten immunology and antibody characterization for other small molecules. The experimental data presented is illustrative and intended to guide researchers in designing and interpreting their own studies.

This guide is intended for researchers, scientists, and drug development professionals working on the development of immunoassays for small molecules. It outlines the critical steps for producing and characterizing antibodies against a specific hapten, 10(Z)-nonadecenoyl, with a focus on evaluating their cross-reactivity with structurally related compounds.

Introduction to Hapten Immunogenicity

Small molecules like 10(Z)-nonadecenoyl are not immunogenic on their own and are referred to as haptens. To elicit an immune response and generate antibodies, haptens must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2] The design of the hapten, including the attachment of a spacer arm, and the conjugation strategy are crucial for producing high-affinity and specific antibodies.[3][4][5] The specificity of the resulting antibodies determines their utility in immunoassays, making cross-reactivity studies an essential component of antibody validation.

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

The generation of antibodies begins with the synthesis of the hapten and its conjugation to a carrier protein.

Protocol for Hapten-Carrier Conjugation:

  • Hapten Synthesis: Synthesize the 10(Z)-nonadecenoyl hapten with a functional group (e.g., a carboxylic acid) at a position distal to the key epitope to allow for conjugation. The introduction of a spacer arm can enhance the exposure of the hapten to the immune system.[3]

  • Activation of Hapten: Activate the carboxylic acid group of the hapten using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS-ester.

  • Conjugation to Carrier Protein: React the activated hapten with the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The amino groups of lysine residues on the protein will react with the NHS-ester to form stable amide bonds.

  • Purification of the Conjugate: Remove unconjugated hapten and reagents by dialysis or gel filtration.

  • Characterization of the Conjugate: Determine the hapten-to-protein molar coupling ratio using techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or UV-Vis spectroscopy.[1]

G cluster_synthesis Hapten Synthesis cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Hapten 10(Z)-Nonadecenoyl Hapten (with functional group) Activation Activation with DCC/NHS Hapten->Activation Conjugation Hapten-Carrier Conjugation Activation->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Purification Purification (Dialysis/Gel Filtration) Conjugation->Purification Characterization Characterization (MALDI-TOF/UV-Vis) Purification->Characterization Immunogen 10(Z)-Nonadecenoyl-Protein Immunogen Characterization->Immunogen

Fig. 1: Workflow for Immunogen Preparation.
Antibody Production and Purification

Polyclonal or monoclonal antibodies can be generated against the hapten-carrier conjugate.

Protocol for Polyclonal Antibody Production:

  • Immunization: Immunize animals (e.g., rabbits or mice) with the hapten-protein conjugate emulsified in an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).[6]

  • Titer Determination: Periodically collect blood samples and determine the antibody titer using an enzyme-linked immunosorbent assay (ELISA).

  • Antibody Purification: Once a high titer is achieved, collect the antiserum and purify the antibodies using affinity chromatography with the immunizing hapten immobilized on a solid support.

Competitive ELISA for Cross-Reactivity Testing

A competitive ELISA is a common format for determining the specificity of anti-hapten antibodies.[7][8]

Protocol:

  • Coating: Coat a microtiter plate with a suboptimal concentration of the 10(Z)-nonadecenoyl hapten conjugated to a different carrier protein than that used for immunization (e.g., ovalbumin, OVA) to avoid cross-reactivity with antibodies against the carrier protein.

  • Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Competition: Add a mixture of a fixed concentration of the purified antibody and varying concentrations of the free 10(Z)-nonadecenoyl hapten (for the standard curve) or potential cross-reactants to the wells.

  • Incubation: Incubate to allow the free hapten/cross-reactant and the coated hapten to compete for binding to the antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate for the enzyme and measure the resulting color change using a microplate reader. The signal is inversely proportional to the concentration of free hapten/cross-reactant in the sample.

G cluster_setup Plate Setup cluster_competition Competitive Binding cluster_detection Detection Coating Coat Plate with Hapten-OVA Conjugate Blocking Block with BSA Coating->Blocking Antibody Add Primary Antibody Blocking->Antibody Incubation1 Incubate Antibody->Incubation1 Competitor Add Free Hapten or Cross-Reactant Competitor->Incubation1 Wash1 Wash Incubation1->Wash1 SecondaryAb Add HRP-Secondary Antibody Wash1->SecondaryAb Incubation2 Incubate SecondaryAb->Incubation2 Wash2 Wash Incubation2->Wash2 Substrate Add Substrate Wash2->Substrate Read Read Absorbance Substrate->Read

Fig. 2: Competitive ELISA Workflow.

Data Presentation: Cross-Reactivity Comparison

The cross-reactivity of an antibody is typically expressed as a percentage relative to the binding of the target analyte. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal, is determined for the target hapten and each potential cross-reactant from their respective dose-response curves.

The cross-reactivity percentage is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of 10(Z)-nonadecenoyl hapten / IC50 of cross-reactant) x 100

Hypothetical Cross-Reactivity Data for Anti-10(Z)-Nonadecenoyl Antibodies

The following table presents hypothetical data for the cross-reactivity of a polyclonal antibody raised against a 10(Z)-nonadecenoyl-BSA conjugate. The selection of potential cross-reactants is based on structural similarity to 10(Z)-nonadecenoyl acid, including variations in chain length, saturation, and the position and geometry of the double bond.

CompetitorStructureIC50 (nM)Cross-Reactivity (%)
10(Z)-Nonadecenoyl acid C19:1 (cis-10) 15 100
10(E)-Nonadecenoyl acidC19:1 (trans-10)15010
Palmitoleic acidC16:1 (cis-9)5003
Oleic acidC18:1 (cis-9)3005
Vaccenic acidC18:1 (cis-11)4503.3
Stearic acidC18:0> 10,000< 0.15
Linoleic acidC18:2 (cis-9,12)> 10,000< 0.15

Comparison with Alternatives

The specificity of antibodies can be modulated by altering the design of the immunizing hapten.[4][5]

  • Linker Position: Attaching the carrier protein at different positions on the hapten can expose different epitopes to the immune system, potentially leading to antibodies with different cross-reactivity profiles. For example, if a particular region of the hapten is conserved among potential cross-reactants, attaching the linker at that site may "hide" it and lead to more specific antibodies.

  • Linker Length: The length of the spacer arm can also influence the immune response.[3] A linker that is too short may result in steric hindrance, while an excessively long linker could potentially be immunogenic itself.

  • Heterologous Assays: Using a different hapten-protein conjugate for coating in the ELISA (heterologous assay) than was used for immunization (homologous assay) can sometimes improve assay sensitivity and specificity.[4][5]

Conclusion

The development of specific antibodies against small molecules like 10(Z)-nonadecenoyl requires a systematic approach to hapten design, immunogen preparation, and antibody characterization. Cross-reactivity testing is a critical step in validating the specificity of the resulting antibodies and ensuring their fitness for purpose in a given immunoassay. The methodologies and data presentation formats outlined in this guide provide a framework for conducting and reporting such studies, even in the absence of direct published data for the target analyte. Researchers can adapt these protocols to investigate the cross-reactivity of antibodies against 10(Z)-nonadecenoyl haptens and to optimize the performance of their immunoassays.

References

Safety Operating Guide

Safe Disposal of 10(Z)-Nonadecenoyl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the proper disposal of 10(Z)-Nonadecenoyl chloride is crucial for maintaining a safe laboratory environment. This document provides a comprehensive, step-by-step protocol for the neutralization and disposal of this reactive compound, ensuring the safety of researchers and compliance with standard laboratory practices.

This compound, as an acyl chloride, is a corrosive and moisture-sensitive chemical. It reacts exothermically with water and other nucleophiles, producing corrosive hydrogen chloride (HCl) gas. Improper disposal can lead to hazardous situations, including violent reactions and the release of toxic fumes. The following procedures are designed to mitigate these risks through a controlled quenching and neutralization process.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.

  • Ventilation: All handling and disposal steps must be performed in a certified chemical fume hood to prevent inhalation of vapors and gases.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. Have an appropriate spill kit for corrosive materials nearby.

  • Incompatible Materials: Keep this compound away from water, strong bases, alcohols, and amines, except as required by the neutralization procedure.

Quantitative Parameters for Neutralization

The following table summarizes key quantitative data for the safe neutralization of this compound.

ParameterValue/RangeRationale
Quenching Temperature 0 - 10 °CThe hydrolysis of acyl chlorides is highly exothermic; maintaining a low temperature controls the reaction rate and prevents splashing or boiling.[1]
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) SolutionA weak base that effectively neutralizes the acyl chloride and the resulting HCl byproduct, with the evolution of CO₂ gas providing a visual indicator of the reaction.
Final pH of Waste 6.0 - 8.0Ensures complete neutralization of acidic components before the waste is consolidated.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the method for quenching and neutralizing small quantities of this compound typically found in a research setting.

Materials:

  • This compound for disposal

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ice bath

  • Large beaker (at least 10 times the volume of the acyl chloride)

  • Stir plate and magnetic stir bar

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation:

    • Place a large beaker containing a magnetic stir bar on a stir plate within a chemical fume hood.

    • Fill the beaker with a saturated solution of sodium bicarbonate. The volume should be sufficient to fully react with and dilute the acyl chloride.

    • Create an ice bath around the beaker to cool the bicarbonate solution to between 0 and 10°C.[1]

  • Slow Addition (Quenching):

    • Begin slowly stirring the cold sodium bicarbonate solution.

    • Using a pipette or dropping funnel, add the this compound dropwise to the surface of the stirring bicarbonate solution. Do not add the bicarbonate solution to the acyl chloride.

    • Observe for gas evolution (CO₂), which indicates the reaction is proceeding. Add the acyl chloride at a rate that maintains a controllable effervescence.[1]

  • Neutralization and Completion:

    • After all the acyl chloride has been added, allow the mixture to stir for an additional 15-20 minutes in the ice bath to ensure the reaction is complete.[1]

    • Remove the ice bath and allow the solution to warm to room temperature while continuing to stir.

  • pH Verification:

    • Once the solution has reached room temperature and gas evolution has ceased, check the pH of the aqueous solution using pH paper or a calibrated pH meter.

    • If the pH is below 6.0, add more saturated sodium bicarbonate solution until the pH is in the neutral range (6.0 - 8.0).

  • Final Waste Disposal:

    • The neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for aqueous waste.

    • Consult your institution's specific guidelines for the final disposal of chemical waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

DisposalWorkflow start Start: Unwanted This compound prep_ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->prep_ppe prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_solution Prepare Cold, Stirred Saturated NaHCO3 Solution (0-10°C) prep_hood->prep_solution slow_addition Slowly Add Acyl Chloride to Bicarbonate Solution prep_solution->slow_addition observe Control Rate Based on CO2 Effervescence slow_addition->observe stir Stir for 15-20 min After Addition is Complete slow_addition->stir addition complete observe->slow_addition adjust rate check_ph Check pH of Solution stir->check_ph is_neutral Is pH 6.0 - 8.0? check_ph->is_neutral add_more_base Add More NaHCO3 Solution is_neutral->add_more_base No waste_disposal Transfer to Labeled Aqueous Hazardous Waste Container is_neutral->waste_disposal Yes add_more_base->check_ph end End: Safe Disposal waste_disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.